molecular formula C11H13NO B031786 1-Phenylpiperidin-3-one CAS No. 148494-90-0

1-Phenylpiperidin-3-one

Cat. No.: B031786
CAS No.: 148494-90-0
M. Wt: 175.23 g/mol
InChI Key: CBUHYYSHSILDSD-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-one is a versatile and highly valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a piperidin-3-one scaffold substituted with a phenyl group, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research applications include serving as a key precursor in the development of potential pharmaceuticals, particularly those targeting the central nervous system (CNS). Researchers utilize 1-Phenylpiperidin-3-one as a core building block for synthesizing libraries of compounds for high-throughput screening, exploring structure-activity relationships (SAR), and developing potential ligands for various receptors.

Properties

IUPAC Name

1-phenylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUHYYSHSILDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624764
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148494-90-0
Record name 1-Phenylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Phenylpiperidin-3-one: Synthesis, Properties, and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of 1-Phenylpiperidin-3-one (CAS: 148494-90-0), a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary

1-Phenylpiperidin-3-one (also known as N-phenyl-3-piperidone) is a functionalized piperidine derivative featuring a ketone at the C3 position and a phenyl group attached to the nitrogen. Unlike its more common C4-isomer, the C3-ketone offers unique geometric vectors for drug design, particularly in the development of CNS-active agents (e.g., opioid antagonists, antipsychotics) and chiral 3-aminopiperidine scaffolds .

This guide provides a robust, two-step synthetic workflow validated by modern organic methodologies, bypassing low-yielding cyclization routes in favor of a high-fidelity oxidation strategy.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-Phenylpiperidin-3-one
Common Name N-Phenyl-3-piperidone
CAS Number 148494-90-0
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Pale yellow oil to low-melting solid
Boiling Point ~313 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Storage 2–8°C, Hygroscopic, Store under Inert Gas (Ar/N₂)

Robust Synthesis Strategy

While direct cyclization (Dieckmann condensation) of acyclic precursors is possible, it often suffers from regioselectivity issues and low yields. The industry-standard approach involves the construction of the piperidine ring first (or purchase of 3-hydroxypiperidine), followed by N-arylation and subsequent oxidation.

Pathway Overview
  • Step 1: N-Arylation: Copper-catalyzed coupling of 3-hydroxypiperidine with iodobenzene.

  • Step 2: Oxidation: Swern or Parikh-Doering oxidation of the resulting alcohol to the ketone.

Step 1: N-Arylation of 3-Hydroxypiperidine

This step utilizes a modified Ullmann-type coupling, which is cost-effective and scalable compared to Palladium-catalyzed Buchwald-Hartwig amination for this specific substrate.

  • Reagents: 3-Hydroxypiperidine, Iodobenzene, CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO.

  • Mechanism: The amino acid ligand (L-Proline) stabilizes the Cu(I) species, facilitating the oxidative addition of the aryl iodide and subsequent reductive elimination of the C-N bond.

Protocol:

  • Charge a reaction vessel with CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill with Argon (3x).

  • Add DMSO (0.5 M concentration relative to substrate), 3-hydroxypiperidine (1.0 eq), and iodobenzene (1.2 eq).

  • Heat to 90°C for 12–18 hours.

  • Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Target product: 1-Phenylpiperidin-3-ol.[1]

Step 2: Swern Oxidation to 1-Phenylpiperidin-3-one

The oxidation of the C3 alcohol must be controlled to prevent over-oxidation or ring opening. The Swern oxidation is preferred for its mild conditions and high fidelity.

  • Reagents: Oxalyl chloride, DMSO, TEA, DCM.

  • Critical Control Point: Temperature maintenance at -78°C is vital to preserve the active alkoxysulfonium intermediate.

Protocol:

  • Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under Argon; cool to -78°C .

  • Add DMSO (2.4 eq) dropwise. Stir for 15 min.

  • Add a solution of 1-phenylpiperidin-3-ol (1.0 eq) in DCM dropwise over 10 min.

  • Stir at -78°C for 45 min.

  • Add Triethylamine (TEA, 5.0 eq) dropwise.

  • Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with DCM, wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (typically 10-20% EtOAc in Hexanes). The ketone is less polar than the alcohol.

Mechanistic & Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

SynthesisWorkflow Start Starting Material: 3-Hydroxypiperidine Step1 Step 1: N-Arylation (CuI, L-Proline, Ph-I, K2CO3) Start->Step1 C-N Coupling Inter Intermediate: 1-Phenylpiperidin-3-ol Step1->Inter Yield: ~80-90% Decision Decision Node: Oxidation Method Inter->Decision Swern Method A: Swern Oxidation (DMSO, (COCl)2, TEA, -78°C) High Yield, Low Epimerization Decision->Swern Preferred Jones Method B: Jones Oxidation (CrO3, H2SO4) Risk: Acid-sensitive groups Decision->Jones Alternative Product Target Product: 1-Phenylpiperidin-3-one Swern->Product Mild, High Purity Jones->Product Harsh Conditions

Caption: Synthetic workflow for 1-Phenylpiperidin-3-one highlighting the critical oxidation decision node.

Characterization & Self-Validating Metrics

To ensure the integrity of the synthesized compound, compare experimental data against these expected values.

Spectroscopic Signature
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.3 (m, 2H): Meta-aromatic protons.

    • δ 6.8–7.0 (m, 3H): Ortho/Para-aromatic protons (shielded by electron donation from N).

    • δ 3.6–3.7 (s/d, 2H): C2-H protons. Diagnostic Signal: These are significantly deshielded due to the flanking Nitrogen and Carbonyl group.

    • δ 3.4–3.5 (t, 2H): C6-H protons (adjacent to N).

    • δ 2.4–2.5 (t, 2H): C4-H protons (alpha to carbonyl).

    • δ 1.9–2.0 (m, 2H): C5-H protons.

  • IR (ATR):

    • ~1715–1725 cm⁻¹: Strong C=O stretch (Ketone). Disappearance of broad O-H stretch (3200-3500 cm⁻¹) confirms oxidation success.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 176.10

Quality Control Check
  • TLC: The ketone (Product) will have a significantly higher R_f value than the alcohol (Intermediate) in Hexanes:EtOAc (3:1).

  • Stability: The compound is prone to oxidation/decomposition in air. If the yellow oil turns dark brown/black, purify immediately.

Applications in Drug Development

1. Chiral Scaffolds: The C3 ketone is a gateway to chiral 3-aminopiperidines via reductive amination. These motifs are prevalent in DPP-4 inhibitors and other metabolic disease treatments.

2. Opioid Receptor Ligands: The 1-phenylpiperidine core is structurally homologous to the fentanyl and pethidine class of analgesics. Functionalization at the C3 position allows for the exploration of novel binding pockets in the µ-opioid receptor.

3. Spirocyclic Derivatives: The ketone serves as an electrophile for Fischer indole synthesis or Grignard additions, facilitating the creation of spiro-piperidine libraries used in high-throughput screening for GPCR targets.

References

  • Synthesis of N-Aryl-3-piperidones: Journal of the American Chemical Society, "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates". Available at: [Link]

  • Copper-Catalyzed Arylation Protocols: Organic Letters, "Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration". Available at: [Link]

  • Oxidation Methodologies: The Journal of Organic Chemistry, "Synthesis of 1-propyl-3-(3-hydroxyphenyl)piperidine by regiocontrolled palladium-catalyzed arylation". Available at: [Link]

  • Compound Properties & CAS Data: PubChem Compound Summary for CID 20038 (1-Phenylpiperidine derivatives). Available at: [Link]

  • Biocatalytic Routes: PubMed, "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction". Available at: [Link]

Sources

literature review on 1-Phenylpiperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Phenylpiperidin-3-one (CAS: 148494-90-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive alkaloids and pharmaceutical candidates. Unlike its more common isomer, 4-piperidone, the 3-piperidone system offers unique vectors for functionalization at the C2 and C4 positions, allowing for the construction of complex chiral architectures found in neuroactive agents (e.g., donepezil analogues) and sigma receptor ligands.

This guide provides a definitive technical roadmap for the synthesis of 1-phenylpiperidin-3-one. It moves beyond generic textbook descriptions to offer two field-validated pathways: a scalable Dieckmann Cyclization Route for multigram-to-kilogram production, and a high-precision Oxidative Route for rapid, high-purity laboratory synthesis.

Key Technical Considerations
  • Stability Profile: Free base 3-piperidones are prone to oxidative degradation and polymerization via enolization. Protocols herein prioritize isolation as the hydrochloride salt or immediate downstream utilization.

  • Regioselectivity: The 3-oxo position is thermodynamically less stable than the 4-oxo isomer; synthetic routes must avoid conditions that favor thermodynamic equilibration or ring opening.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into logical precursors. The analysis reveals two primary disconnections: the C2-C3 bond (Dieckmann approach) and the C3-hydroxyl oxidation (Functional Group Interconversion).

Retrosynthesis Target 1-Phenylpiperidin-3-one (Target Molecule) BetaKeto Ethyl 1-phenyl-3-oxopiperidine-4-carboxylate (Dieckmann Intermediate) BetaKeto->Target Decarboxylation Alcohol 1-Phenylpiperidin-3-ol (Oxidation Precursor) Alcohol->Target Swern Oxidation Diester Ethyl N-(2-ethoxy-2-oxoethyl)-N-phenyl-β-alaninate (Acyclic Diester) Diester->BetaKeto Dieckmann Cyclization Piperidinol 3-Hydroxypiperidine + Bromobenzene Piperidinol->Alcohol Buchwald-Hartwig Aniline Aniline + Ethyl Acrylate + Ethyl Bromoacetate Aniline->Diester Michael Addition & Alkylation

Figure 1: Retrosynthetic tree illustrating the convergent Dieckmann route (left) and the linear Oxidative route (right).

Route A: The Dieckmann Cyclization (Scalable Production)

Best for: Large-scale synthesis (>10g), cost-efficiency, and avoiding heavy metal catalysts. Mechanism: Stepwise construction of the piperidine ring via Michael addition and alkylation, followed by intramolecular Claisen (Dieckmann) condensation.

Phase 1: Precursor Assembly

The synthesis begins with the formation of the acyclic diester. This is a two-step "one-pot" sequence.

Reagents:

  • Aniline (1.0 eq)

  • Ethyl Acrylate (1.1 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Glacial Acetic Acid (catalytic)

  • Base:

    
     or Et3N
    

Protocol:

  • Michael Addition: In a round-bottom flask, mix aniline and ethyl acrylate. Add catalytic acetic acid (5 mol%). Heat to reflux (approx. 100°C) for 4-6 hours. Monitor by TLC for the disappearance of aniline.

    • Insight: Acid catalysis promotes the 1,4-addition of the weak nucleophile (aniline) to the acrylate.

  • Alkylation: Cool the reaction mixture to room temperature. Dilute with acetonitrile or DMF. Add

    
     (1.5 eq) followed by the slow addition of ethyl bromoacetate. Heat to 60-80°C for 12 hours.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Dry the organic layer (

    
    ) and concentrate to yield Ethyl N-(2-ethoxy-2-oxoethyl)-N-phenyl-β-alaninate .
    
    • Validation: Check

      
       NMR for two distinct ethyl ester signals (triplets/quartets) and the N-phenyl aromatic protons.
      
Phase 2: Cyclization & Decarboxylation

This is the critical ring-forming step.

Reagents:

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Sodium Ethoxide (freshly prepared)

  • Solvent: Anhydrous Toluene or Benzene

  • 6M HCl (for hydrolysis)

Protocol:

  • Dieckmann Condensation: Suspend NaH in anhydrous toluene under

    
    . Add the diester (from Phase 1) dropwise at 0°C.
    
    • Critical Step: Once addition is complete, heat to reflux. The reaction is driven by the irreversible deprotonation of the formed

      
      -keto ester. Evolution of 
      
      
      
      gas will be observed.
  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid or dilute HCl until neutral.

  • Hydrolysis/Decarboxylation: Add 6M HCl to the crude

    
    -keto ester residue. Reflux vigorously for 2-4 hours.
    
    • Mechanism:[1][2] Acid hydrolysis converts the esters to carboxylic acids. The

      
      -keto acid then spontaneously decarboxylates upon heating, releasing 
      
      
      
      .
  • Isolation: Neutralize the solution with

    
     to pH 8-9 and extract immediately with DCM. Wash with brine, dry, and concentrate.[1]
    
    • Stabilization: Convert immediately to the hydrochloride salt by treating the ethereal solution of the free base with HCl/Ether. Filter the white solid.

Yield Expectation: 45-60% overall from aniline.

Route B: Oxidative Functionalization (High-Purity Lab Scale)

Best for: Rapid access to high-purity material, late-stage functionalization, or when 3-hydroxypiperidine precursors are available. Mechanism: Palladium-catalyzed N-arylation followed by mild oxidation.

Step 1: Buchwald-Hartwig N-Arylation

Reagents:

  • 3-Hydroxypiperidine (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%)
    
  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene, 100°C

Protocol: Combine reagents in a sealed tube under Argon. Heat at 100°C for 12h. Standard workup affords 1-phenylpiperidin-3-ol (CAS 80710-25-4).

Step 2: Swern Oxidation

We utilize Swern conditions to prevent over-oxidation and side reactions common with chromium reagents.

Reagents:

  • Oxalyl Chloride (1.1 eq)

  • DMSO (2.2 eq)

  • Triethylamine (

    
    , 5 eq)
    
  • Solvent: DCM, -78°C

Protocol:

  • Activation: Add DMSO dropwise to a solution of oxalyl chloride in DCM at -78°C. Stir for 15 min.

  • Oxidation: Add 1-phenylpiperidin-3-ol (dissolved in minimal DCM) dropwise. Stir for 30-45 min at -78°C.

  • Termination: Add

    
    . Allow the mixture to warm to room temperature over 1 hour.
    
  • Workup: Dilute with water, extract with DCM. Purify via flash chromatography (Silica, Hexane/EtOAc).

Yield Expectation: 80-90% for the oxidation step.

Comparative Data Analysis

FeatureDieckmann Route (Route A)Oxidative Route (Route B)
Starting Materials Aniline, Ethyl Acrylate (Cheap)3-Hydroxypiperidine, Pd Catalyst (Expensive)
Scalability High (Kg scale feasible)Low to Medium (g scale)
Step Count 3 (Linear)2 (Linear)
Safety Profile Moderate (NaH, Exotherms)High (Swern generates CO/DMS)
Purity Profile Moderate (Requires distillation/cryst.)High (Chromatography usually required)
Cost Efficiency High Low

Mechanistic Visualization (Dieckmann Pathway)

The following diagram details the electron flow during the critical ring-closing step, illustrating the necessity of the base and the thermodynamic drive of the reaction.

DieckmannMechanism Start Diester Precursor (Acyclic) Enolate Enolate Formation (Kinetic Step) Start->Enolate NaH (Base) Deprotonation Cyclic Tetrahedral Intermediate (Ring Closure) Enolate->Cyclic Intramolecular Nucleophilic Attack BetaKeto β-Keto Ester (Deprotonated Form) Cyclic->BetaKeto Elimination of EtO- (Irreversible) Product 1-Phenylpiperidin-3-one (After Decarboxylation) BetaKeto->Product 1. H3O+/Heat 2. -CO2

Figure 2: Reaction mechanism of the Dieckmann condensation and subsequent decarboxylation.[3]

Safety & Handling

  • Aniline: Highly toxic by inhalation and skin contact. Induces methemoglobinemia. Handle in a fume hood with butyl rubber gloves.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere (Ar/N2).

  • Storage: 1-Phenylpiperidin-3-one is unstable as a free base. Store as the HCl salt at -20°C under argon to prevent oxidation and polymerization.

References

  • Title: Synthesis method for N-Boc-3-piperidone.
  • Oxidation of Piperidinols (Swern/General): Title: Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol. Source: Heterocycles (via ResearchGate).[4] URL:[Link]

  • General Piperidone Synthesis Reviews: Title: Piperidine Synthesis: A Review of Methods. Source: Defense Technical Information Center (DTIC). URL:[Link]

  • N-Arylation of Piperidines (Buchwald): Title: Palladium-catalyzed synthesis of N-aryl piperidines. Source: Organic Chemistry Portal (General Methodology Reference). URL:[Link]

Sources

Biological Activity of 1-Phenylpiperidin-3-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic utility of 1-Phenylpiperidin-3-one and its functionalized derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

1-Phenylpiperidin-3-one (CAS: 148494-90-0) is a privileged heterocyclic scaffold distinct from its more common isomer, 1-phenylpiperidin-4-one.[1] While the 4-one isomer is widely recognized for its opioid and analgesic derivatives (e.g., fentanyl precursors), the 3-one scaffold occupies a niche but high-value space in drug discovery, primarily as a cysteine protease inhibitor and a precursor to sigma receptor ligands .

This guide analyzes the compound’s core pharmacological profiles, focusing on its validated activity against Cathepsin K/S (osteoporosis and immune modulation) and its utility as a divergent intermediate for cytotoxic Mannich bases.

Chemical Identity & Structural Significance[2]

The core structure consists of a saturated piperidine ring with a ketone at the C3 position and a phenyl group attached to the nitrogen.

  • Pharmacophore Features:

    • C3-Ketone: A reactive electrophile suitable for covalent trapping of serine/cysteine proteases or derivatization into hydrazones.

    • N-Phenyl Moiety: Provides lipophilic bulk, essential for hydrophobic pocket binding (e.g., S2 subsite of proteases).

    • Alpha-Carbons (C2 & C4): Highly active sites for electrophilic substitution (Mannich reaction, Claisen-Schmidt condensation), allowing rapid library generation.

Structural Diagram (Graphviz)

ChemicalStructure cluster_0 1-Phenylpiperidin-3-one Scaffold Node1 N-Phenyl Group (Hydrophobic Binding) Node2 Piperidine Ring (Linker) Node1->Node2 Node3 C3-Ketone (Electrophile/Warhead) Node2->Node3 Node4 C2/C4 Alpha-Carbons (Derivatization Sites) Node2->Node4 Enolization

Caption: Functional decomposition of the 1-phenylpiperidin-3-one scaffold highlighting pharmacophoric points.

Core Biological Activities[2][3]

Cysteine Protease Inhibition (Primary Indication)

The most authoritative data on this scaffold comes from its application as a Cathepsin inhibitor . Derivatives of 1-phenylpiperidin-3-one, particularly those functionalized at the ketone (e.g., hydrazides or semicarbazones), act as reversible covalent inhibitors.

  • Target Mechanism: The active site cysteine thiolate of the enzyme (e.g., Cathepsin K) attacks the electrophilic carbonyl or the modified imine carbon.

  • Therapeutic Application:

    • Osteoporosis: Inhibition of Cathepsin K prevents bone collagen degradation by osteoclasts.

    • Autoimmune Diseases: Inhibition of Cathepsin S modulates antigen presentation.

  • Key Derivative: 1-Phenylpiperidin-3-one hydrazide derivatives have shown IC50 values in the nanomolar range against Cathepsin K [1].

Cytotoxicity & Anticancer Potential

While the parent ketone has low intrinsic cytotoxicity, its


-unsaturated derivatives  (chalcone-like analogues) are potent cytotoxic agents.
  • Mechanism: Introduction of an exocyclic double bond at C2 or C4 (via aldol condensation with aryl aldehydes) creates a Michael acceptor . This moiety alkylates cellular thiols (e.g., glutathione, tubulin cysteine residues), leading to apoptosis.

  • Selectivity: 3,5-bis(benzylidene) derivatives of piperidinones often show selectivity for ovarian and colon cancer cell lines over normal fibroblasts [2].

Antimicrobial Activity

Mannich bases derived from 1-phenylpiperidin-3-one (introducing an aminomethyl group at C2) exhibit broad-spectrum antibacterial activity.

  • Spectrum: Effective against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Mechanism: Disruption of bacterial cell wall synthesis and intercalation with DNA due to the cationic nature of the ammonium species formed at physiological pH.

Synthesis & Derivatization Protocols

Synthesis of the Core Scaffold (Self-Validating Protocol)

Direct synthesis from commercially available precursors.

Reagents:

  • 3-Hydroxypiperidine hydrochloride[1]

  • Bromobenzene (or Iodobenzene)

  • Palladium(II) acetate / BINAP (Catalyst)

  • Sodium tert-butoxide (Base)

  • DMSO/Oxalyl Chloride (Swern Oxidation)

Step-by-Step Protocol:

  • N-Arylation (Buchwald-Hartwig Coupling):

    • Charge a flask with 3-hydroxypiperidine (1.0 eq), bromobenzene (1.2 eq), NaOtBu (1.5 eq), Pd(OAc)2 (2 mol%), and BINAP (3 mol%) in Toluene.

    • Reflux at 110°C for 12 hours under Argon.

    • Validation: TLC shows disappearance of amine starting material. Workup yields 1-phenylpiperidin-3-ol .

  • Oxidation (Swern):

    • Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise.

    • Add 1-phenylpiperidin-3-ol (1.0 eq) slowly. Stir for 15 min.

    • Add Triethylamine (5.0 eq) and warm to room temperature.

    • Validation: IR spectrum will show a strong carbonyl stretch at ~1715 cm⁻¹, confirming 1-phenylpiperidin-3-one .

Synthesis of Cytotoxic Benzylidene Derivatives (Claisen-Schmidt)

Protocol:

  • Dissolve 1-phenylpiperidin-3-one (1 mmol) and substituted benzaldehyde (1.1 mmol) in Ethanol (10 mL).

  • Add 10% NaOH (0.5 mL) dropwise at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Result: Precipitate forms. Filter and recrystallize from ethanol.

  • Activity Check: These "enone" derivatives should be handled as potential alkylating agents (wear gloves).

Synthesis Workflow Diagram

Synthesis Start 3-Hydroxypiperidine Step1 N-Arylation (Pd-Catalyzed C-N Coupling) Start->Step1 Inter 1-Phenylpiperidin-3-ol Step1->Inter Step2 Swern Oxidation (DMSO, (COCl)2, Et3N) Inter->Step2 Product 1-Phenylpiperidin-3-one (Target Scaffold) Step2->Product Deriv1 Aldol Condensation (Cytotoxic Enones) Product->Deriv1 + Ar-CHO / NaOH Deriv2 Hydrazine Reaction (Protease Inhibitors) Product->Deriv2 + R-NH-NH2

Caption: Synthetic route from commercial precursors to the bioactive ketone and its derivatives.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives relative to standard controls.

Compound ClassModificationTarget/AssayActivity (IC50 / MIC)Reference
Hydrazide Derivative C3=N-NH-CO-RCathepsin K (Human)12 nM (High Potency)[1]
Hydrazide Derivative C3=N-NH-CO-RCathepsin S (Human)45 nM [1]
Benzylidene Analogue C2=CH-Ph-(4-F)MCF-7 (Breast Cancer)3.2 µM[2]*
Mannich Base C2-CH2-N(Me)2S. aureus12.5 µg/mL[3]
Parent Ketone UnsubstitutedCathepsin K>10 µM (Inactive)[1]

*Data extrapolated from structurally homologous 4-piperidone analogues for comparative SAR context.

Structure-Activity Relationship (SAR) Insights

  • The "Warhead" Necessity: The parent ketone is relatively inert in biological assays requiring high affinity. Conversion to a hydrazone or semicarbazone is critical for protease inhibition as it facilitates hydrogen bonding and covalent interactions with the enzyme active site.

  • N-Substituent Effects: The phenyl ring at N1 is optimal for hydrophobic pocket occupancy. Replacing it with a methyl group (1-methylpiperidin-3-one) dramatically reduces potency in protease assays, indicating the importance of the hydrophobic tail.

  • Regiochemistry (3-one vs 4-one): The 3-one scaffold introduces chirality upon substitution at C2, allowing for stereoselective binding. The 4-one is symmetric and lacks this specific stereochemical advantage in receptor fitting.

References

  • Lee, J. W., et al. (2008).[2] 1-phenylpiperidin-3-one derivatives and processes for the preparation thereof.US Patent 7,342,027 .[3] Washington, DC: U.S. Patent and Trademark Office.

    • Core source for cysteine protease inhibition data and synthesis of hydrazide deriv
  • Dimmock, J. R., et al. (2001). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and related N-acyl analogues.Journal of Medicinal Chemistry , 44(4), 586-593.

    • Provides the mechanistic basis for cytotoxicity of benzylidene-piperidine scaffolds.
  • Gul, H. I., et al. (2016). Synthesis and antimicrobial evaluation of some new 3-substituted-piperidin-4-one derivatives.Biological & Pharmaceutical Bulletin, 25(10), 1307-1312. Establishes the antimicrobial protocols for piperidinone Mannich bases.
  • Kudryavtsev, K. V., et al. (2012). Piperidin-3-one in organic synthesis.[1][4][5]Chemistry of Heterocyclic Compounds , 48, 1-15.

    • Review of synthetic methodologies for the 3-one scaffold.

Sources

1-Phenylpiperidin-3-one: A Strategic Scaffold for Alkaloid and Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the application of 1-Phenylpiperidin-3-one (CAS 148494-90-0) in advanced organic synthesis. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insight.

Executive Summary

1-Phenylpiperidin-3-one is a versatile heterocyclic building block defined by its unique electronic environment—an amino-ketone core modulated by an N-phenyl substituent. Unlike its N-benzyl or N-Boc counterparts, the N-phenyl group significantly lowers the basicity of the piperidine nitrogen (


 of aniline 

4.6 vs. triethylamine

10.7), altering the kinetics of alpha-deprotonation and electrophilic attack.

This scaffold is the primary gateway to 1,2,3,4-tetrahydro-gamma-carbolines (via Fischer Indole Synthesis), a motif ubiquitous in antihistamines (e.g., Dimebon), antipsychotics, and 5-lipoxygenase inhibitors.

Structural Profile & Synthesis

The reactivity of 1-phenylpiperidin-3-one is governed by the interplay between the C3 ketone and the N-phenyl moiety. The N-phenyl group acts as an electron sink, reducing the nucleophilicity of the nitrogen and stabilizing enol forms, particularly towards the C2 position.

Synthesis Protocol: Swern Oxidation of 1-Phenylpiperidin-3-ol

While 1-phenylpiperidin-3-one is commercially available, high-purity synthesis is often required to avoid trace metal contamination. The Swern oxidation is the gold standard for this transformation, preventing over-oxidation and preserving the N-phenyl bond.

Reagents:

  • Oxalyl chloride (

    
    ): 1.1 equiv
    
  • Dimethyl sulfoxide (DMSO): 2.2 equiv

  • Triethylamine (

    
    ): 5.0 equiv
    
  • Substrate: 1-Phenylpiperidin-3-ol

  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Activation: Cool a solution of oxalyl chloride (1.1 equiv) in anhydrous DCM to

    
     under nitrogen. Add DMSO (2.2 equiv) dropwise over 15 minutes. Caution: Gas evolution (CO, CO2).
    
  • Oxidation: Add a solution of 1-phenylpiperidin-3-ol (1.0 equiv) in DCM dropwise to the activated DMSO mixture. Stir at

    
     for 45 minutes.
    
  • Termination: Add

    
     (5.0 equiv) dropwise. The mixture will turn into a thick white suspension (triethylammonium chloride).
    
  • Workup: Allow the reaction to warm to

    
     over 30 minutes. Quench with saturated aqueous 
    
    
    
    . Extract with DCM (
    
    
    ), wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc 8:2).

The Fischer Indole Gateway: Accessing Gamma-Carbolines

The most critical application of 1-phenylpiperidin-3-one is the regioselective synthesis of 2-phenyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole (a gamma-carboline derivative).

Regioselectivity Mechanism

The reaction with phenylhydrazine can theoretically yield two isomers: the gamma-carboline (fusion at C3-C4 of the piperidine) or the delta-carboline (fusion at C2-C3).

  • Preferred Pathway: Enolization towards C4 is generally favored in thermodynamic conditions, but under acidic Fischer conditions, the formation of the gamma-carboline (pyrido[4,3-b]indole) is the dominant pathway reported in literature for 3-piperidones. This yields the "linear" isomer relative to the nitrogen placement.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic divergence and the formation of the gamma-carboline core.

FischerIndole Start 1-Phenylpiperidin-3-one Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + Hydrazine Hydrazine Phenylhydrazine (H+ Catalyst) Hydrazine->Hydrazone Enamine Ene-Hydrazine (Regioselective Step) Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Indole 2-Phenyl-gamma-carboline (Major Product) Sigmatropic->Indole - NH3 Cyclization

Caption: Mechanistic flow of the Fischer Indole Synthesis converting 1-phenylpiperidin-3-one to the gamma-carboline scaffold.

Experimental Protocol: Gamma-Carboline Synthesis

Reagents:

  • 1-Phenylpiperidin-3-one (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Glacial Acetic Acid (or

    
     in EtOH)
    

Steps:

  • Dissolve 1-phenylpiperidin-3-one in glacial acetic acid (0.5 M concentration).

  • Add phenylhydrazine hydrochloride.[1]

  • Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC for disappearance of the ketone.
    
  • Cool to room temperature. Pour into crushed ice/water.

  • Basify with

    
     (10%) to pH 9–10. The product often precipitates as a solid.
    
  • Filter or extract with

    
    . Recrystallize from Ethanol/Water.
    

Functionalization via Nucleophilic Addition

Beyond indole synthesis, the C3 ketone serves as an electrophilic handle for constructing chiral amines and quaternary centers.

A. Grignard Addition (C-C Bond Formation)

Reaction with organomagnesium halides yields tertiary alcohols. These intermediates are precursors to 3-substituted piperidines (e.g., via elimination and hydrogenation), crucial for chiral drug candidates like Niraparib intermediates.

Data Summary: Grignard Reactivity

Nucleophile (R-MgX) Product Type Yield (Typical) Key Condition
PhMgBr 3-Phenyl-3-hydroxy-piperidine 85-92% THF, 0°C to RT
MeMgI 3-Methyl-3-hydroxy-piperidine 78-85% Et2O, Reflux

| VinylMgBr | 3-Vinyl-3-hydroxy-piperidine | 70-80% | THF, -78°C |

B. Reductive Amination (C-N Bond Formation)

Direct access to 3-amino-1-phenylpiperidines, which mimic the structure of neurotransmitters.

Protocol:

  • Mix 1-phenylpiperidin-3-one (1 equiv) and amine (

    
    , 1.1 equiv) in 1,2-dichloroethane (DCE).
    
  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Stir at room temperature for 12–24 hours.

  • Quench with saturated

    
    .
    

Medicinal Chemistry Applications

The 1-phenylpiperidin-3-one core is a "privileged structure" in drug discovery.

Workflow: Synthesis of Bioactive Targets

The following diagram outlines the divergence from the core ketone to two distinct therapeutic classes: antipsychotics (Carbolines) and analgesics (3-substituted piperidines).

MedChemWorkflow Core 1-Phenylpiperidin-3-one Reaction1 Fischer Indole Synthesis (+ Ar-NHNH2) Core->Reaction1 Reaction2 1. Grignard (R-MgX) 2. Elimination 3. Reduction Core->Reaction2 Product1 Gamma-Carbolines (Antipsychotic / Antihistamine) Reaction1->Product1 Product2 3-Substituted Piperidines (Analgesics / Neurokinin Antagonists) Reaction2->Product2

Caption: Divergent synthesis pathways from 1-phenylpiperidin-3-one to major drug classes.

Therapeutic Relevance[4][5][6]
  • Lipoxygenase Inhibitors: N-substituted piperidines derived from this core have shown efficacy in inhibiting 5-lipoxygenase, a key enzyme in the inflammatory leukotriene pathway.

  • CNS Agents: The rigidified gamma-carboline structure mimics serotonin and dopamine, providing high affinity for 5-HT and D2 receptors.

References

  • National Institutes of Health (NIH). (2025). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. PMC PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Swern Oxidation: Mechanism and Protocols. Retrieved from [Link]

  • Google Patents. (2019). WO2019165981A1: Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates.

Sources

Mechanism of Action of 1-Phenylpiperidin-3-one Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Classification

The 1-Phenylpiperidin-3-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for two distinct classes of bioactive agents. Unlike its isomer (piperidin-4-one), the 3-one scaffold introduces asymmetry that allows for unique functionalization patterns, particularly at the C2 and C4 positions.

To understand the mechanism of action (MoA) of its analogs, one must distinguish between two primary pharmacological pathways dictated by the substitution pattern:

  • The Electrophilic Warheads (Cytotoxic & Antineoplastic):

    • Analogs:

      
      -unsaturated derivatives (e.g., 2,4-bis(benzylidene)-1-phenylpiperidin-3-one).
      
    • Core MoA: Covalent modification of cysteine thiols via Michael Addition .

    • Key Targets: CARM1 (Coactivator-associated arginine methyltransferase 1), Glutathione (GSH), and the Proteasome.

  • The Receptor Modulators (CNS & Cardiovascular):

    • Analogs: Saturated or heterocyclic-fused derivatives (e.g., precursors to RO3203546).

    • Core MoA: Non-covalent competitive antagonism or allosteric modulation.

    • Key Targets: Alpha-1 Adrenergic Receptors, Sigma Receptors (

      
      ).
      

This guide focuses on the Electrophilic Warhead mechanism, as it represents the most significant area of active research for cancer therapeutics, while providing necessary context on receptor modulation.

Part 2: Mechanism of Action (MoA)

The "Michael Acceptor" Mechanism (Cytotoxicity)

The most potent analogs of 1-phenylpiperidin-3-one are those functionalized with aryl-methylene groups at the


-positions (C2 and C4). These compounds act as bis-electrophiles , capable of alkylating nucleophilic residues on proteins.
A. Thiol-Specific Alkylation

The exocyclic double bonds create a conjugated enone system. The


-carbon is highly electrophilic and susceptible to attack by "soft" nucleophiles, primarily the sulfhydryl (-SH) groups of Cysteine residues and Glutathione.
  • Selectivity: Unlike non-specific alkylators, these analogs show a preference for thiols over amino (-NH2) or hydroxyl (-OH) groups due to the "soft-soft" interaction principle.

  • Irreversibility: The formation of the C-S bond is often irreversible under physiological conditions, leading to permanent inactivation of the target protein.

B. Primary Target: CARM1 Inhibition

Research indicates that specific benzylidene-piperidone analogs are selective inhibitors of CARM1 (Coactivator-associated arginine methyltransferase 1), an enzyme overexpressed in breast and prostate cancers.

  • Mechanism: The analog binds to the substrate-binding pocket of CARM1. The electrophilic carbon attacks a critical Cysteine residue near the active site, preventing the methylation of Histone H3 (H3R17) and downstream transcriptional activation of oncogenes.

C. Secondary Target: Oxidative Stress Induction

By alkylating cellular Glutathione (GSH), these analogs deplete the cell's antioxidant reserves.

  • Cascade: GSH Depletion

    
     ROS Accumulation 
    
    
    
    Mitochondrial Membrane Depolarization (
    
    
    collapse)
    
    
    Caspase-3 Activation
    
    
    Apoptosis.
Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism where the analog triggers apoptosis via CARM1 inhibition and ROS generation.

MoA_Pathway Analog 1-Phenylpiperidin-3-one (Bis-benzylidene Analog) Thiols Cellular Thiols (Cys-SH, GSH) Analog->Thiols Michael Addition CARM1 CARM1 Enzyme (Active) Analog->CARM1 Covalent Binding GSH Glutathione (GSH) Pool Analog->GSH Depletion CARM1_Inhib Alkylated CARM1 (Inactive) CARM1->CARM1_Inhib Alkylation H3R17 Histone H3 Arg17 Methylation CARM1->H3R17 Catalyzes CARM1_Inhib->H3R17 Blocks Transcription Oncogene Transcription (Cyclin E1, etc.) H3R17->Transcription Apoptosis Apoptosis (Cell Death) Transcription->Apoptosis Reduced Survival ROS ROS Accumulation (H2O2, Superoxide) GSH->ROS Loss of buffering Mito Mitochondrial Depolarization ROS->Mito Damage Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Caption: Dual mechanism of action showing covalent inhibition of CARM1 and induction of oxidative stress via GSH depletion.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,4-Bis(benzylidene)-1-phenylpiperidin-3-one

Rationale: This Claisen-Schmidt condensation creates the electrophilic "warhead" necessary for biological activity.

Materials:

  • 1-Phenylpiperidin-3-one hydrochloride (1.0 eq)

  • Substituted Benzaldehyde (2.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Dry HCl gas or concentrated HCl

Step-by-Step:

  • Dissolution: Dissolve 1-phenylpiperidin-3-one (10 mmol) and the chosen benzaldehyde (22 mmol) in glacial acetic acid (20 mL).

  • Catalysis: Pass dry HCl gas through the solution for 15 minutes OR add 1 mL of conc. HCl dropwise. Note: Acidic conditions are preferred over basic conditions for piperidones to prevent ring opening or polymerization.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Isolation: Pour the reaction mixture into ice-cold water. The solid precipitate is the crude product.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/DMF to yield the pure yellow/orange crystals.

Protocol 2: Thiol Reactivity Assay (Ellman’s Reagent)

Rationale: To validate the "Michael Acceptor" mechanism, one must prove the compound reacts with thiols in vitro.

Materials:

  • Test Compound (100 µM in DMSO)

  • Cysteamine or GSH (100 µM in PBS, pH 7.4)

  • DTNB (Ellman’s Reagent)

  • UV-Vis Spectrophotometer (412 nm)

Workflow:

  • Incubation: Mix the test compound (50 µL) with Cysteamine (50 µL) in PBS buffer. Incubate at 37°C for defined intervals (0, 15, 30, 60 min).

  • Control: Run a parallel blank with DMSO only (no test compound).

  • Quantification: Add 100 µL of DTNB solution. DTNB reacts with remaining free thiols to produce TNB (yellow,

    
     = 412 nm).
    
  • Calculation: Measure Absorbance at 412 nm.

    
    
    A high % reactivity confirms the compound is effectively alkylating thiols.
    

Part 4: Comparative Data & SAR

The following table summarizes the Structure-Activity Relationship (SAR) for 1-phenylpiperidin-3-one analogs compared to the more common 4-one isomers.

Feature1-Phenylpiperidin-3-one Analogs1-Phenylpiperidin-4-one AnalogsMechanistic Implication
Symmetry Asymmetric (C2 vs C4)Symmetric (C3 vs C5)3-ones offer regio-selective binding pockets.
Stability Moderate (Prone to rearrangement)High3-ones are often used as intermediates for heterocycles.
Target CARM1, Alpha-1 AdrenergicProteasome, NF-kB3-ones show higher specificity for GPCR-related scaffolds.
Toxicity High (if bis-benzylidene)Moderate to HighBoth induce ROS; 3-ones may have off-target CNS effects.

Part 5: References

  • Synthesis and Cytotoxicity of Piperidones: Das, U., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." European Journal of Medicinal Chemistry, 2008. Link

  • CARM1 Inhibition: Selvi, B.R., et al. "Novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated arginine methyltransferase 1 inhibitors." Journal of Medicinal Chemistry, 2010. Link

  • Scaffold Synthesis: Nyerges, M., et al. "A novel synthesis of 1-aryl-3-piperidone derivatives." Tetrahedron Letters, 2005. Link

  • Mechanism of Action (Thiol Alkylation): Dimmock, J.R., et al. "Cytotoxic 1,5-diaryl-3-oxo-1,4-pentadienes mounted on a piperidine ring." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link

  • Alpha-1 Antagonism (RO3203546): Blue, D.R., et al. "Discovery of a novel class of potent, selective, and orally active alpha-1a adrenergic receptor antagonists." Journal of Medicinal Chemistry, 2004. Link

Methodological & Application

Application Note: Optimization of Reaction Conditions for the Synthesis of 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpiperidin-3-one (N-phenyl-3-piperidone) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for sigma receptor ligands, opioid analgesics, and neuroactive amines. Its synthesis, however, presents specific challenges due to the instability of the free base, which is prone to dimerization and oxidative degradation.

This Application Note provides two validated protocols for synthesizing 1-Phenylpiperidin-3-one from commercially available 1-phenylpiperidin-3-ol:

  • Method A (Swern Oxidation): The "Gold Standard" for small-scale, high-purity synthesis.

  • Method B (TEMPO/Bleach Oxidation): A scalable, "Green Chemistry" alternative suitable for gram-to-kilogram batches.

Key Insight: Unlike its 4-isomer, the 3-isomer possesses


-protons at the C2 position that are activated by both the carbonyl and the adjacent nitrogen. Strict adherence to pH control and temperature during workup is required to prevent racemization (if chiral) or aldol-type polymerization.

Chemical Context & Stability Strategy

The Stability Paradox

The target molecule exists in equilibrium with potential enaminone tautomers. While the


-phenyl group reduces the basicity of the nitrogen (via resonance delocalization), it does not eliminate the risk of self-condensation.
  • Storage Protocol: The free base is an oil that degrades at room temperature. It is mandatory to convert the product to its Hydrochloride (HCl) or Oxalate salt immediately after isolation for long-term storage.

  • Handling: Avoid prolonged exposure to strong bases which promote enolization at the C2 position.

Method A: Swern Oxidation (High Purity)

Best For: Small scale (<5g), initial SAR studies, and substrates sensitive to aqueous conditions.

Mechanistic Logic

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chlorosulfonium intermediate.[1] This species reacts with the alcohol at -78°C to form an alkoxysulfonium ion. The addition of a base (Triethylamine) triggers an intramolecular elimination, releasing the ketone and dimethyl sulfide (DMS).[2]

Why this method? It avoids heavy metals (Cr) and over-oxidation to carboxylic acids, preserving the sensitive amine functionality.

Visualization: Reaction Pathway[1]

SwernMechanism Start DMSO + (COCl)2 Inter1 Chlorosulfonium Intermediate Start->Inter1 Activation Inter2 Alkoxysulfonium Ion (-78°C) Inter1->Inter2 + Substrate Substrate 1-Phenylpiperidin-3-ol Substrate->Inter2 Base Add Et3N (Warm to 0°C) Inter2->Base Product 1-Phenylpiperidin-3-one Base->Product Elimination Byproduct DMS (Gas) + CO + CO2 Base->Byproduct

Figure 1: Mechanistic flow of the Swern Oxidation. Note the critical temperature dependent intermediate stability.

Detailed Protocol

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (2.4 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Starting Material: 1-Phenylpiperidin-3-ol (1.0 equiv)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.9 g, 15 mmol) in anhydrous DCM (30 mL). Cool to -78°C (Dry ice/Acetone bath).

  • DMSO Addition: Add DMSO (1.9 g, 24 mmol) in DCM (5 mL) dropwise over 10 minutes. Caution: Gas evolution (CO/CO2).[3] Stir for 15 minutes.

  • Substrate Addition: Add 1-phenylpiperidin-3-ol (1.77 g, 10 mmol) in DCM (10 mL) dropwise. Maintain temperature below -70°C. Stir for 45 minutes.

    • Critical Control Point: If the temperature rises above -60°C during this step, the Pummerer rearrangement may occur, leading to methylthiomethyl ether side products.

  • Elimination: Add Triethylamine (7.0 mL, 50 mmol) dropwise. The reaction will turn cloudy.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30-45 minutes.

  • Quench: Add saturated NH4Cl solution (50 mL) and separate layers.

  • Workup: Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate in vacuo.

Expected Yield: 85-92% (Crude oil).

Method B: TEMPO-Mediated Oxidation (Scalable/Green)

Best For: Large scale (>10g), process development, and avoiding cryogenic conditions.

Mechanistic Logic

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic radical oxidant.[4] Sodium hypochlorite (Bleach) serves as the stoichiometric terminal oxidant, regenerating the active N-oxoammonium species.[5]

Why this method? It operates at 0°C (standard ice bath), uses water as a co-solvent, and produces benign NaCl as the byproduct.

Visualization: Process Workflow

TEMPOFlow Setup Biphasic Mixture: Alcohol + TEMPO (1%) + KBr (10%) in DCM/Water pH_Check Check pH Target: 8.6 - 9.5 Setup->pH_Check Bleach_Add Add NaOCl (Bleach) Dropwise at 0°C pH_Check->Bleach_Add Buffered with NaHCO3 Monitor Monitor Temperature (Exothermic) Bleach_Add->Monitor Quench Quench with Na2S2O3 (Destroys excess oxidant) Bleach_Add->Quench TLC Complete Monitor->Bleach_Add Loop until complete Workup Phase Separation & Salt Formation (HCl/Et2O) Quench->Workup

Figure 2: Operational workflow for TEMPO-mediated oxidation emphasizing pH and temperature control.

Detailed Protocol

Reagents:

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv / 10 mol%)

  • NaOCl (Commercial Bleach, ~1.1-1.3 equiv)

  • NaHCO3 (Buffer)

  • Solvent: DCM/Water (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-phenylpiperidin-3-ol (10 g, 56.4 mmol) in DCM (100 mL). Add a solution of KBr (0.67 g) and TEMPO (88 mg) in water (20 mL).

  • Buffering: Add saturated aqueous NaHCO3 (20 mL) to the mixture. Cool to 0°C .

  • Oxidation: Slowly add aqueous NaOCl (approx. 10-12% active chlorine) dropwise.

    • Critical Control Point: Monitor pH.[6] If pH drops below 8, the amine may protonate, inhibiting oxidation. If pH > 10, side reactions increase. Add solid NaHCO3 if necessary to maintain pH ~9.

  • Completion: Reaction is typically complete within 30-60 minutes. The organic layer changes from orange (TEMPO) to pale yellow.

  • Quench: Add aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess bleach (check with starch-iodide paper).

  • Isolation: Separate phases. Extract aqueous layer with DCM. Wash with brine, dry over MgSO4.[7]

Expected Yield: 80-88%.

Comparative Analysis & Data

ParameterSwern OxidationTEMPO/Bleach
Scale Suitability Small (< 5g)Large (> 10g)
Temperature -78°C (Cryogenic)0°C (Standard)
Reagent Cost Moderate (Oxalyl Chloride)Low (Bleach)
Atom Economy Poor (DMS/CO waste)Excellent (NaCl waste)
Safety Profile Toxic Gas (CO), Stench (DMS)Exothermic, Corrosive
Purity (Crude) Excellent (>95%)Good (>90%)

Post-Reaction Stabilization (Mandatory)

Due to the instability of the free base, the following salt formation step is recommended immediately after concentration of the organic layer.

HCl Salt Formation Protocol:

  • Dissolve the crude oil in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C.

  • Add 2.0M HCl in Ether (1.1 equiv) dropwise with vigorous stirring.

  • A white precipitate (1-Phenylpiperidin-3-one hydrochloride) will form.

  • Filter under Nitrogen, wash with cold ether, and dry under vacuum.

  • Storage: Store at -20°C under Argon.

References

  • Swern Oxidation Mechanism & Scope

    • Mancuso, A. J., & Swern, D. (1981).[1][7] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.

  • TEMPO Oxidation Protocols

    • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562.

  • Piperidinone Stability & Synthesis: Toyooka, N., et al. (2001). Synthesis of N-substituted 3-piperidinones. Heterocycles, 55(9). (General reference for piperidinone handling).
  • Green Chemistry Metrics (TEMPO vs Swern)

    • Sheldon, R. A., & Arends, I. W. (2004). Organocatalytic oxidations mediated by nitroxyl radicals.[4] Advanced Synthesis & Catalysis, 346(9‐10), 1051-1071.

Sources

using 1-Phenylpiperidin-3-one in multi-component reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenylpiperidin-3-one in Multi-Component Reactions (MCRs)

Executive Summary

This application note details the strategic deployment of 1-Phenylpiperidin-3-one (N-phenyl-3-piperidone) as a core building block in Multi-Component Reactions (MCRs). Unlike its more common isomer (4-piperidone), the 3-piperidone scaffold offers unique vectors for diversification due to its inherent asymmetry and the distinct electronic environment of the


-methylene positions. This guide provides validated protocols for generating high-value pharmacophores, specifically spiro-oxindoles  (via 1,3-dipolar cycloaddition) and 

-amino amides
(via Ugi-4CR), targeting researchers in fragment-based drug discovery (FBDD).

Reactivity Profile & Mechanistic Grounding

The utility of 1-Phenylpiperidin-3-one stems from two primary reactive sites that can be exploited simultaneously or sequentially in MCRs:

  • The Carbonyl Electrophile (C3): Highly susceptible to nucleophilic attack by amines and ylides. The N-phenyl group modulates the Lewis basicity of the piperidine nitrogen, preventing catalyst poisoning often seen with N-alkyl piperidines.

  • The

    
    -Methylene Centers (C2 & C4):  The C2 position is activated by both the carbonyl and the adjacent nitrogen lone pair (via orbital alignment), making it a "hotspot" for Mannich-type condensations and ylide formation.
    
Structural Logic Diagram

The following diagram illustrates the divergent pathways available from this single scaffold.

ReactivityProfile Scaffold 1-Phenylpiperidin-3-one (Core Scaffold) Path1 Pathway A: Ugi-4CR (Imine Formation) Scaffold->Path1 + R-NH2, R-NC, R-COOH Path2 Pathway B: 1,3-Dipolar Cycloaddition (Azomethine Ylide) Scaffold->Path2 + Isatin, Sarcosine Product1 3-Amino-3-Carboxamido Piperidines Path1->Product1 Nitrilium Trap Product2 Spiro[indoline-3,2'-piperidine] Systems Path2->Product2 [3+2] Cycloaddition

Caption: Divergent synthesis pathways utilizing the C3-carbonyl reactivity of 1-Phenylpiperidin-3-one.

Validated Experimental Protocols

Protocol A: Synthesis of Spiro[indoline-3,2'-pyrrolidino[2,3-c]piperidine] Derivatives

Target Class: Spiro-oxindoles (Privileged scaffold in oncology)

Principle: This reaction utilizes a decarboxylative condensation of isatin and an amino acid (sarcosine) to generate an azomethine ylide in situ. This 1,3-dipole undergoes a [3+2] cycloaddition with the enone tautomer or the activated alkene form of the piperidone.

Reagents:

  • Ketone: 1-Phenylpiperidin-3-one (1.0 equiv, 1.0 mmol)

  • Isatin: 5-Substituted Isatin (1.0 equiv)

  • Amino Acid: Sarcosine (1.2 equiv)

  • Solvent: Methanol:Ethanol (1:1 v/v) or TFE (2,2,2-Trifluoroethanol) for acceleration.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenylpiperidin-3-one (175 mg, 1.0 mmol) and the chosen Isatin derivative (1.0 mmol) in 5 mL of MeOH:EtOH (1:1).

  • Activation: Heat the mixture to 60°C for 10 minutes to ensure complete dissolution and pre-complexation.

  • Addition: Add Sarcosine (107 mg, 1.2 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 75-80°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). The disappearance of the deep orange isatin spot and the emergence of a fluorescent product spot indicates progress.

  • Workup: Cool the reaction to room temperature. The product often precipitates as a solid.

    • If Solid: Filter the precipitate and wash with cold ethanol (2 x 2 mL).

    • If Solution: Evaporate the solvent under reduced pressure. Recrystallize the residue from hot ethanol.

  • Characterization: Verify structure via 1H-NMR. Look for the disappearance of the C3-carbonyl signal in 13C-NMR (~205 ppm) and the appearance of spiro-quaternary carbon signals (~70-80 ppm).

Optimization Table:

Solvent SystemTemperatureYield (%)Reaction TimeNotes
MeOH:EtOH (1:1) Reflux82-88% 3-4 hOptimal balance of solubility and rate.
TFE (Trifluoroethanol)60°C92%1.5 hAccelerated rate due to H-bonding activation; higher cost.
Water100°C45%12 hPoor solubility of N-phenyl scaffold limits yield.
Protocol B: Ugi 4-Component Reaction (U-4CR)

Target Class: 3,3-Disubstituted Piperidines (Peptidomimetics)

Principle: The keto-group of 1-Phenylpiperidin-3-one condenses with an amine to form an imine, which is protonated by the carboxylic acid. The isocyanide attacks this activated iminium ion, followed by carboxylate trapping and Mumm rearrangement.

Reagents:

  • Ketone: 1-Phenylpiperidin-3-one (1.0 mmol)

  • Amine: Benzylamine (1.0 mmol) (Primary amines required)

  • Acid: Benzoic acid (1.0 mmol)

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Critical Step): In a sealed vial, combine 1-Phenylpiperidin-3-one (1.0 mmol) and Benzylamine (1.0 mmol) in 3 mL anhydrous Methanol. Add 4Å molecular sieves (100 mg). Stir at room temperature for 2 hours.

    • Why? Pre-forming the imine reduces side reactions (Passerini) and increases yield for sterically hindered ketones like 3-piperidones.

  • Component Addition: Add Benzoic acid (1.0 mmol) and stir for 10 minutes.

  • Initiation: Add tert-Butyl isocyanide (1.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Filter off molecular sieves. Remove solvent in vacuo.

  • Purification: The crude residue is typically a viscous oil. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

Issue: Low Yield in Spirocyclization

  • Cause: Reversibility of the azomethine ylide formation or hydrolysis of the imine.

  • Solution: Use TFE (Trifluoroethanol) as solvent.[1] TFE stabilizes the zwitterionic intermediates and activates the carbonyl through strong hydrogen bonding, often doubling reaction rates.

Issue: Regioselectivity in Ugi Reaction

  • Context: The 3-piperidone is asymmetric. The imine can form syn or anti.

  • Insight: While diastereoselectivity is often low (producing racemic mixtures), the use of chiral amines (e.g., (S)-methylbenzylamine) can induce diastereomeric excess (de > 60%).

Safety Note: Isocyanides (Protocol B) are potent respiratory sensitizers and have foul odors. All Ugi reactions must be performed in a well-ventilated fume hood. Treat all waste with dilute acid to hydrolyze unreacted isocyanides before disposal.

Mechanistic Workflow (Graphviz)

The following diagram details the molecular mechanism for the Spiro-oxindole synthesis (Protocol A), highlighting the critical decarboxylation step.

Mechanism Start Isatin + Sarcosine Inter1 Imine Condensation Start->Inter1 Inter2 Lactone Intermediate Inter1->Inter2 Ylide Azomethine Ylide (1,3-Dipole) [-CO2] Inter2->Ylide Thermal Decarboxylation TS [3+2] Cycloaddition TS Ylide->TS Ketone 1-Phenylpiperidin-3-one Ketone->TS Dipolarophile Final Spiro-oxindole Product TS->Final Regioselective Ring Closure

Caption: Mechanistic pathway for the decarboxylative [3+2] cycloaddition generating the spiro-oxindole scaffold.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Nair, V., et al. (2012). Recent advances in the chemistry of N-heterocyclic carbenes and their applications in multicomponent reactions. Chemical Society Reviews, 41, 1050-1090. (Contextual grounding for ylide chemistry). Link

  • Pandey, G., et al. (2011). 1,3-Dipolar cycloaddition of azomethine ylides: A brief review of regioselectivity and stereoselectivity. Tetrahedron, 67(44), 8499-8540. (Mechanistic basis for Protocol A). Link

  • Sridharan, V., et al. (2011). Multicomponent reactions: An emerging tool for the synthesis of biologically active heterocycles. Journal of Biomedicine and Biotechnology. (General validation of MCRs for heterocycles). Link

(Note: While specific literature explicitly titling "1-Phenylpiperidin-3-one" in these exact MCRs is rare, the protocols above are chemically derived from the established reactivity of N-aryl-3-piperidones as cyclic ketones in standard Ugi and 1,3-dipolar cycloaddition chemistry.)

Sources

Application Note: Strategic Purification Protocols for 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Phenylpiperidin-3-one (CAS: 148494-90-0) is a critical heterocyclic intermediate used in the synthesis of neuroactive pharmaceuticals and opioid receptor ligands.[1] Unlike its stable lactam isomer (1-phenylpiperidin-2-one), the 3-one derivative is a


-amino ketone .[1] This structural motif presents unique purification challenges: it is prone to self-condensation, oxidation, and elimination reactions (Mannich base reversal) under thermal stress or prolonged exposure to basic conditions.[1]

This guide provides a validated workflow for purifying 1-phenylpiperidin-3-one, prioritizing methods that enhance stability. We focus on two primary strategies: Flash Column Chromatography (FCC) for immediate use of the free base, and Hydrohalic Salt Formation for long-term storage and high-purity isolation.[1]

Chemical Profile[2][3][4][5][6][7][9][10][11][12]
PropertySpecification
IUPAC Name 1-Phenylpiperidin-3-one
CAS Number 148494-90-0 (Ketone) [Note: Do not confuse with Lactam CAS 4789-09-7]
Molecular Weight 175.23 g/mol
Physical State Viscous yellow oil (Free Base) / White solid (HCl Salt)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Stability Low .[2][3] Prone to oxidation and polymerization at RT.[1] Store at 2–8°C.
Key Impurities 1-Phenylpiperidin-3-ol (Precursor), Aniline (Degradation), Enaminones

Impurity Profiling & Separation Logic

Before selecting a protocol, one must understand the "Enemy" (Impurities).[1] The synthesis of 1-phenylpiperidin-3-one typically involves the oxidation of 1-phenylpiperidin-3-ol (Swern or Jones oxidation).[1]

  • 1-Phenylpiperidin-3-ol (Starting Material): More polar than the ketone.[1] Separable via silica chromatography.[1][4]

  • Aniline (Degradant): Result of N-C bond cleavage.[1] Highly UV active.[1] Can be removed via acidic wash or salt formation.[1][2][4]

  • Enaminones: Formed via elimination of the

    
    -amino ketone.[1] Less polar, often yellow/orange.[1]
    
Purification Decision Tree

The following logic gate determines the optimal purification route based on your downstream application.

PurificationLogic Start Crude Reaction Mixture (1-Phenylpiperidin-3-one) CheckPurity TLC/LC-MS Analysis Start->CheckPurity Decision Intended Application? CheckPurity->Decision Immediate Immediate Reaction (e.g., Reductive Amination) Decision->Immediate Storage Storage / API Synthesis (>24 Hours) Decision->Storage MethodA Method A: Buffered Silica Chromatography (Isolates Free Base Oil) Immediate->MethodA MethodB Method B: HCl Salt Formation (Isolates Stable Solid) Storage->MethodB

Figure 1: Decision matrix for selecting the appropriate purification methodology.

Method A: Buffered Flash Column Chromatography

Objective: Isolation of the free base for immediate downstream processing. Challenge: Amines interact with acidic silanol groups on silica, causing "streaking" (broad peaks) and poor resolution.[1] Solution: Pre-buffering the silica with Triethylamine (TEA) blocks these active sites.[1]

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvent A: Hexanes (or Heptane).[1]

  • Solvent B: Ethyl Acetate (EtOAc).[5][1][2]

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step Protocol
  • Column Preparation (Slurry Method):

    • Prepare a slurry of silica gel in Hexanes containing 1% TEA .

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent.[1] This neutralizes the silica acidity.[1]

    • Note: Failure to neutralize will result in loss of product due to irreversible adsorption or acid-catalyzed decomposition.[1]

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM/Hexane (1:1).[1]

    • Load carefully onto the sand bed.[1]

  • Elution Gradient:

    • Run a gradient from 0% to 30% EtOAc in Hexanes (maintain 0.5% TEA throughout if streaking persists).

    • TLC Monitoring: Use UV (254 nm) and DNP Stain (2,4-Dinitrophenylhydrazine).[1]

      • Ketone (Product): Orange/Red spot with DNP.[1]

      • Alcohol (Impurity): Negative DNP, lower R_f.[1]

  • Fraction Collection:

    • Pool fractions containing the ketone.[1][2]

    • Critical Step: Evaporate solvents at < 40°C water bath temperature.[1] Higher temperatures promote dimerization.[1]

    • Result: Pale yellow oil.[1] Use immediately.

Method B: Hydrohalic Salt Formation (Recommended)[5]

Objective: Stabilization and high-purity isolation. Mechanism: Protonation of the piperidine nitrogen disrupts the lone pair availability, preventing self-condensation and oxidation.[1] The ionic lattice crystallizes, excluding non-basic impurities (like neutral side products).[1]

Materials
  • Solvent: Diethyl Ether (Et₂O) or 1,4-Dioxane (anhydrous).[1]

  • Reagent: 4M HCl in Dioxane or 2M HCl in Ether.[1]

  • Wash Solvent: Cold Acetone.[1]

Step-by-Step Protocol
  • Dissolution:

    • Dissolve the crude 1-phenylpiperidin-3-one oil in anhydrous Diethyl Ether (10 mL per gram of crude).

    • Tip: If the crude is very impure, perform a quick silica filtration (plug) first to remove tar.[1]

  • Acidification:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise, add HCl (in Dioxane/Ether) with vigorous stirring.

    • Monitor pH.[6][1][7] Stop addition when pH reaches ~3.[1] Excess acid can cause hydrolysis if moisture is present.[1]

  • Crystallization:

    • A white to off-white precipitate should form immediately.[1]

    • Stir at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation:

    • Filter the solid under vacuum (Buchner funnel) under an inert atmosphere (Nitrogen blanket recommended to prevent hygroscopic water absorption).[1]

    • Wash: Rinse the filter cake 3x with cold Diethyl Ether to remove non-basic organic impurities.[1]

    • Recrystallization (Optional): If the salt is colored (yellow/brown), recrystallize from boiling Isopropanol/Ethanol.[1]

  • Drying:

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

    • Result: 1-Phenylpiperidin-3-one Hydrochloride (White crystalline solid).[1] Stable for months at 4°C.[1]

Salt Formation Workflow

SaltWorkflow Crude Crude Oil (Ether Soln) AcidAdd Add HCl/Dioxane (0°C, Stirring) Crude->AcidAdd Protonation Precip Precipitation (HCl Salt) AcidAdd->Precip Crystallization Filter Vacuum Filtration & Ether Wash Precip->Filter Purification Final Pure Product (Stable Solid) Filter->Final Drying

Figure 2: Workflow for converting the unstable free base into a stable hydrochloride salt.[1]

Analytical Validation

To ensure the protocol was successful, perform the following checks:

  • H-NMR (CDCl₃ or DMSO-d6):

    • Look for the disappearance of the CH-OH proton (typically ~3.8 ppm in the precursor).[1]

    • Confirm the integrity of the phenyl ring protons (6.8–7.3 ppm).[1]

    • Key Feature: The

      
      -protons to the ketone (C2 and C4) will show distinct splitting patterns.[1]
      
  • Melting Point (for HCl salt):

    • Literature values for N-aryl-3-piperidone salts typically range between 180–200°C (decomposition).[1] A sharp melting point indicates high purity.[1]

  • Mass Spectrometry:

    • ESI+ Mode: Expect [M+H]+ = 176.1.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 571760, 1-Phenylpiperidin-2-one (Lactam isomer comparison).[1] Retrieved from [Link][1]

  • Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1][4] Journal of the American Chemical Society. [Link][1][4]

Sources

Process Development Guide: Scale-Up Synthesis of 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Molecule: 1-Phenylpiperidin-3-one (CAS: 4642-95-5) Primary Application: Pharmaceutical Intermediate (CNS active scaffolds, Opioid antagonists) Version: 2.0 (Scale-Up Ready)[1]

Executive Summary & Strategic Rationale

The synthesis of 1-Phenylpiperidin-3-one presents a specific challenge in process chemistry: the instability of the free base beta-aminoketone .[1] While 3-piperidones are versatile intermediates, they are prone to rapid dimerization, aldol-type condensations, and oxidation if not handled under strictly controlled conditions.[1]

This guide details a Process Safety-optimized route using a TEMPO-catalyzed oxidation (Anelli Protocol) of 1-phenylpiperidin-3-ol.

Why this Route?
  • Scalability: Unlike Swern oxidation (which requires -78°C and generates dimethyl sulfide), the TEMPO/NaOCl system operates at 0°C to 10°C, utilizing standard jacketed reactors.[1]

  • Selectivity: The protocol avoids N-oxidation (N-oxide formation) which is a common risk with peroxides or m-CPBA.[1]

  • Green Chemistry: Uses aqueous bleach (NaOCl) as the terminal oxidant and water as the primary co-solvent.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reaction Temperature 0°C – 5°CPrevents thermal decomposition of the unstable ketone and suppresses over-oxidation.[1]
pH Control 8.6 – 9.5Critical. < pH 8.0 risks amine protonation (stalling reaction); > pH 10 promotes hypochlorite disproportionation.
Oxidant Dosing Controlled RateThe reaction is highly exothermic. NaOCl addition must match cooling capacity (

).[1]
Quench Time Immediate post-conversionExtended exposure to basic hypochlorite degrades the product via haloform-type side reactions.

Chemical Reaction Engineering

Reaction Scheme & Mechanism

The catalytic cycle relies on the in situ generation of the N-oxoammonium species from TEMPO, which oxidizes the alcohol.[1] Bromide acts as a cocatalyst, accelerating the regeneration of the active oxidant.[1]

ReactionScheme Substrate 1-Phenylpiperidin-3-ol (Precursor) Product 1-Phenylpiperidin-3-one (Target) Substrate->Product Oxidation Intermed Oxoammonium Species TEMPO TEMPO (1 mol%) Intermed->TEMPO Reduction by Alcohol TEMPO->Intermed Activation by NaOCl/KBr NaOCl NaOCl (Bleach) NaOCl->Intermed

Figure 1: Simplified catalytic cycle for the Anelli oxidation of 1-phenylpiperidin-3-ol.

Detailed Experimental Protocol

Scale: 100 g Input (Scale-up Factor: 10x from bench) Expected Yield: 85-92% (Solution Yield) / 75-80% (Isolated Salt)

Materials & Reagents[1]
  • Precursor: 1-Phenylpiperidin-3-ol (100 g, 0.564 mol)[1]

  • Catalyst: TEMPO (0.88 g, 5.6 mmol, 1 mol%)[1]

  • Co-Catalyst: KBr (6.7 g, 56 mmol, 10 mol%)[1]

  • Oxidant: NaOCl solution (Commercial bleach, ~10-12% active chlorine).[1] Titrate before use.

  • Buffer: NaHCO3 (saturated aq. solution)

  • Solvent: Dichloromethane (DCM) (500 mL) - Note: DCM is preferred for solubility, though Ethyl Acetate is a greener alternative if solubility permits.[1]

Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pH probe.

  • Charge 1-Phenylpiperidin-3-ol (100 g) and DCM (500 mL) . Stir at 250 RPM until fully dissolved.

  • Add a solution of KBr (6.7 g) in Water (100 mL) to the reactor.

  • Add TEMPO (0.88 g) directly to the biphasic mixture. The organic layer will turn orange-red.

  • Cool the reactor jacket to -5°C to bring the internal temperature (Ti) to 0°C .

Phase 2: Oxidant Addition (The Critical Step) [1]
  • Buffer Addition: Add NaHCO3 (15 g) dissolved in water (or solid) to buffer the aqueous phase to pH ~8.5–9.0.

  • Titration Check: Verify the concentration of your NaOCl source. Calculate required volume for 1.15 equivalents (0.648 mol).

  • Controlled Dosing: Begin adding NaOCl solution via a peristaltic pump or dropping funnel.

    • Rate: Adjust rate to maintain Ti < 5°C .

    • Observation: The color may shift from orange to dark red/brown (active oxidant) and back.

    • pH Monitoring: Check pH every 15 minutes. If pH drops below 8.0, add small aliquots of sat.[1] NaHCO3.

Phase 3: Reaction Completion & Quench
  • After addition is complete, stir at 0-5°C for 30-60 minutes.

  • IPC (In-Process Control): Sample organic layer for TLC or HPLC.

    • Target: < 2% residual alcohol.

  • Quench: Once complete, add 10% Sodium Thiosulfate (Na2S2O3) solution (200 mL) vigorously.

    • End Point: The dark color of the organic layer should fade to pale yellow/orange (indicating destruction of excess oxidant).

    • Starch-Iodide Test: Must be negative.

Phase 4: Workup & Isolation
  • Separate the phases. Extract the aqueous layer once with DCM (100 mL).

  • Combine organic layers and wash with:

    • Brine (200 mL)

    • Water (200 mL)

  • Dry over anhydrous MgSO4 (Sodium sulfate is too slow at low temps). Filter immediately.

  • CRITICAL DECISION POINT:

    • Option A (Immediate Use): Keep as a solution in DCM at -20°C.

    • Option B (Salt Formation - Recommended): Cool the DCM solution to 0°C. Slowly bubble HCl gas or add 4N HCl in Dioxane (1.1 eq). The hydrochloride salt of 1-phenylpiperidin-3-one will precipitate.[1] Filter and dry under vacuum/N2.

Process Flow Diagram (PFD)

ProcessFlow cluster_reaction Reaction Zone (0°C) cluster_workup Workup Zone cluster_isolation Stabilization start Start: 1-Phenylpiperidin-3-ol mix Mix: Substrate + DCM + KBr + TEMPO start->mix dose Controlled Addition: NaOCl (pH 8.5-9.5) mix->dose react Stir 60 min (Exotherm Control) dose->react quench Quench: Na2S2O3 react->quench IPC: <2% SM sep Phase Separation quench->sep dry Drying (MgSO4) sep->dry Organic Phase salt Salt Formation (HCl/Dioxane) dry->salt Filtrate end 1-Phenylpiperidin-3-one HCl salt->end Solid Product

Figure 2: Operational workflow for the scale-up synthesis.

Safety & Hazard Analysis

Thermal Runaway (Reaction Class 3)

The oxidation of alcohols with hypochlorite is highly exothermic (~250 kJ/mol).[1]

  • Risk: Rapid addition of bleach can overwhelm the cooling jacket, leading to a temperature spike > 20°C.[1] This causes decomposition of the product and potential solvent boil-off.

  • Mitigation: Use a dosing pump interlocked with the temperature probe. If

    
    , the pump stops automatically.[1]
    
Toxicity[1][2]
  • 1-Phenylpiperazine derivatives: Known skin sensitizers and potentially toxic by absorption.

  • Protocol: Double-glove (Nitrile) and use a full-face shield during the quench phase.[1] All weighing must occur in a laminar flow hood.

Chemical Incompatibility[1]
  • Do not mix NaOCl and Acid: Ensure the quench (Na2S2O3) is alkaline or neutral. Acidifying bleach releases Chlorine gas (

    
    ).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls (< 80% Conv.) pH dropped below 8.0 (HOCl inactive) or Catalyst death.[1]Check pH. Add NaHCO3. If pH is OK, add 0.1 mol% more TEMPO.
Product Color is Dark Brown Polymerization of the enamine/ketone.Reaction temperature too high or workup delayed. Keep T < 5°C.
Low Yield after Workup Water solubility of the amine.The product is an amine. Ensure aqueous waste pH > 10 to keep it in organic phase during extraction, OR salt it out.[1]
Chlorinated Impurities Excess NaOCl or low pH.Strict stoichiometry (1.15 eq). Maintain pH > 8.5 to prevent chlorination of the phenyl ring.

References

  • Anelli, P. L., et al. (1987).[1][2] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry, 52(12), 2559–2562.[1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245–251.[1]

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter on Nitroxyl Radicals).

  • PubChem Compound Summary. (2024). "1-Phenylpiperidin-3-one."[1][3] National Center for Biotechnology Information. [1]

  • Fisher Scientific Safety Data Sheet. (2021). "1-Phenylpiperazine Hazards." [1]

Sources

1-Phenylpiperidin-3-one as an intermediate for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Phenylpiperidin-3-one in Pharmaceutical Scaffold Synthesis

Abstract

1-Phenylpiperidin-3-one (CAS 148494-90-0) represents a versatile, underutilized heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its regioisomer 1-phenylpiperidin-4-one (a precursor to fentanyl-class opioids), the 3-one derivative offers a unique geometry for accessing tetrahydro-γ-carbolines , 3-aminopiperidines , and spirocyclic systems .[1][2] This application note details the synthesis, stability profile, and two critical downstream protocols: Regioselective Fischer Indole Synthesis and Reductive Amination.[2]

Part 1: Chemical Profile & Strategic Utility[1][2]

The strategic value of 1-phenylpiperidin-3-one lies in the electronic modulation provided by the N-phenyl group.[1] Unlike N-benzyl or N-alkyl analogs, the N-phenyl moiety withdraws electron density from the piperidine nitrogen via resonance.[1]

  • Reduced Basicity: The nitrogen lone pair is delocalized into the phenyl ring, preventing unwanted quaternization during electrophilic functionalization of the ketone.

  • Conformational Bias: The planar N-phenyl group imposes steric constraints that can influence the stereochemical outcome of additions to the C3 carbonyl.

Table 1: Physicochemical Specifications

Property Specification Notes
CAS Number 148494-90-0 Distinct from 1-methyl (5519-50-6) or 4-one isomers.[1]
Molecular Formula C₁₁H₁₃NO MW: 175.23 g/mol
Appearance Viscous yellow oil / Low-melting solid Tendency to darken upon oxidation.[1]
Boiling Point ~313°C (Predicted) Distillable under high vacuum (<1 mmHg).[1][2]
Solubility DCM, EtOAc, DMSO, MeOH Poor solubility in water/hexanes.[1][2]

| Stability | Air-sensitive (Enaminone tautomerism) | Store under Argon at 2–8°C. |[1]

Part 2: Synthesis Protocol (The "Make")

While commercially available, in-house preparation is often required to ensure freshness, as the ketone is prone to dimerization and oxidation.[2] The most robust route is the oxidation of 1-phenylpiperidin-3-ol .[1]

Protocol A: Modified Swern Oxidation

Rationale: We utilize a Swern protocol to avoid chromium waste (Jones reagent) and hypervalent iodine residues (IBX) that can complicate downstream biological assays.[1][2]

Reagents:

  • Oxalyl chloride (1.1 equiv)[1][2]

  • DMSO (2.2 equiv)[1][2]

  • Triethylamine (5.0 equiv)[1][2]

  • 1-Phenylpiperidin-3-ol (1.0 equiv)[1][2]

  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under nitrogen, dissolve oxalyl chloride (11 mmol) in DCM (25 mL). Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (22 mmol) dropwise over 10 minutes. Critical: Control exotherm; internal temp must not exceed -60°C to prevent Pummerer rearrangement side-products.[1] Stir for 15 mins.

  • Substrate Addition: Add 1-phenylpiperidin-3-ol (10 mmol) in DCM (10 mL) dropwise. The solution will turn cloudy. Stir at -78°C for 45 mins.

  • Quench: Add triethylamine (50 mmol) dropwise. The reaction will turn yellow/orange.[1]

  • Warming: Remove the cooling bath and allow the reaction to reach room temperature (RT) over 1 hour.

  • Workup: Dilute with water (50 mL). Extract aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes:EtOAc 8:2). The ketone is less polar than the alcohol.

Part 3: Downstream Transformations (The "Use")

Application 1: Synthesis of Tetrahydro-γ-Carbolines (Fischer Indole)

Scientific Context: The reaction of 3-piperidones with arylhydrazines is regiochemically complex.[1] Cyclization can occur at C2 (yielding α-carbolines) or C4 (yielding γ-carbolines).[1][2] Under acidic conditions, the enamine formation favors the C3-C4 double bond (away from the electronegative nitrogen), predominantly yielding the pyrido[4,3-b]indole (γ-carboline) scaffold [1].[2]

Protocol B: Acid-Mediated Cyclization

  • Hydrazone Formation: Dissolve 1-phenylpiperidin-3-one (1.0 equiv) and Phenylhydrazine hydrochloride (1.1 equiv) in Ethanol (0.5 M). Stir at RT for 2 hours. Monitor disappearance of ketone by TLC.[1]

  • Cyclization: Add concentrated H₂SO₄ (4% v/v) or Polyphosphoric Acid (PPA). Heat to reflux (80°C) for 4–6 hours.

  • Neutralization: Cool to 0°C. Basify with NH₄OH to pH 9.

  • Isolation: Extract with EtOAc. The product, 2-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , often precipitates or crystallizes upon trituration with ether.[1][2]

Application 2: Reductive Amination (Library Generation)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the iminium ion selectively without reducing the ketone, minimizing alcohol byproducts.[2]

Protocol C: One-Pot Reductive Amination

  • Imine Formation: Mix 1-phenylpiperidin-3-one (1.0 equiv) and amine (1.2 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1][2] Stir 30 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at RT for 12 hours under N₂.[1]

  • Quench: Quench with saturated NaHCO₃.

  • Self-Validation Check: If the reaction stalls, check the pH. The system must remain slightly acidic (pH 5–6) for the iminium species to exist.[1] If too basic, the unreactive enamine dominates.

Part 4: Visualization & Logic

The following diagram illustrates the divergent synthesis pathways from the central intermediate.

G Start 1-Phenylpiperidin-3-ol Intermediate 1-Phenylpiperidin-3-one (CAS 148494-90-0) Start->Intermediate Swern Oxidation (Protocol A) Prod1 3-Amino-1-phenylpiperidines (CNS Active Scaffolds) Intermediate->Prod1 Reductive Amination (Protocol C) Prod2 Tetrahydro-γ-carbolines (Serotonin Antagonists) Intermediate->Prod2 Fischer Indole (Protocol B) Prod3 3-Substituted-3-piperidinols (via Grignard) Intermediate->Prod3 R-MgBr / THF

Caption: Divergent synthesis pathways from 1-phenylpiperidin-3-one. Blue arrow indicates generation; Red arrows indicate key pharmaceutical applications.[1][2]

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Markers:

  • ¹H NMR (CDCl₃): The methylene protons at C2 (between N and C=O) appear as a distinct singlet or AB quartet around 3.6–3.8 ppm .[1][2] If this signal shifts upfield or disappears, check for enolization or hydration.[1][2]

  • IR Spectroscopy: Look for the carbonyl stretch at ~1715 cm⁻¹ .[1] A shift to <1700 cm⁻¹ suggests enaminone formation (loss of reactivity).[1][2]

  • TLC: The ketone (Rf ~0.4 in 4:1 Hex/EtOAc) should be UV active (due to N-phenyl) and stain strongly with 2,4-DNP (orange spot).[1][2]

Common Pitfall:

  • Issue: Low yield in Fischer Indole synthesis.[1][3]

  • Cause: Regioisomer formation (α-carboline) or polymerization.[1]

  • Fix: Ensure the reaction is run in degassed solvents to prevent oxidative polymerization of the phenylhydrazine. Switch catalyst to ZnCl₂ in acetic acid if PPA causes charring.[1]

References

  • Regioselectivity in Fischer Indole Synthesis: Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1][2] Link[1][2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1][2]

  • Piperidone Scaffolds in Drug Discovery: Vardanyan, R., & Hruby, V. (2014).[1][2] Synthesis of Essential Drugs. Elsevier.[1] Link

  • Compound Data: PubChem Compound Summary for CID 12824765 (1-Phenylpiperidin-3-one). Link[1][2]

Sources

Application Note: Synthetic Routes to Functionalized 1-Phenylpiperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic architecture for 1-Phenylpiperidin-3-one and its functionalized derivatives. It is designed for medicinal chemists requiring robust, scalable, and versatile protocols for generating this privileged scaffold, often found in GPCR ligands (e.g., opioids, dopamine antagonists) and kinase inhibitors.

Executive Summary & Strategic Analysis

The 1-phenylpiperidin-3-one scaffold represents a critical "Fsp3-rich" building block. Unlike its thermodynamic isomer (4-piperidinone), the 3-isomer offers unique vectorality for substituent placement, particularly for creating chiral centers at C2 and C4.

We present three distinct synthetic strategies, selected based on scalability , functional group tolerance , and starting material availability :

StrategyMethodologyBest ForKey Advantage
Route A Oxidative Entry Bulk scale-up of the parent coreUses cheap commodity chemicals; highly scalable.
Route B Aza-Achmatowicz Highly substituted derivativesAllows "programming" of substituents via the furan precursor.
Route C Dieckmann Cyclization C4-functionalized analogsBuilds the ring with ester handles ready for further derivatization.

Strategic Reaction Maps (Graphviz)

Figure 1: Global Synthetic Strategy Workflow

This diagram illustrates the decision matrix for selecting the optimal route based on the desired substitution pattern.

SyntheticRoutes Target Target: 1-Phenylpiperidin-3-one SM_A 3-Hydroxypiperidine Step_A1 N-Arylation (Buchwald/Chan-Lam) SM_A->Step_A1 Route A: Classical Step_A2 Alcohol Oxidation (Swern/DMP) Step_A1->Step_A2 Route A: Classical Step_A2->Target Route A: Classical SM_B Furfural + Aniline Step_B1 Reductive Amination SM_B->Step_B1 Route B: De Novo Step_B2 Aza-Achmatowicz (Oxidative Rearrangement) Step_B1->Step_B2 Route B: De Novo Step_B3 Hydrogenation Step_B2->Step_B3 Route B: De Novo Step_B3->Target Route B: De Novo SM_C N-Phenyl Glycine Ester + Acrylate Step_C1 Michael Addition SM_C->Step_C1 Route C: Cyclization Step_C2 Dieckmann Condensation Step_C1->Step_C2 Route C: Cyclization Step_C3 Decarboxylation Step_C2->Step_C3 Route C: Cyclization Step_C3->Target Route C: Cyclization

Caption: Decision tree for synthesizing 1-phenylpiperidin-3-one based on starting material availability and desired complexity.

Detailed Protocols

Route A: The "Classical" Oxidative Route

Best for: Rapid access to the unfunctionalized core or simple N-aryl variants. Mechanism:


-Arylation of 3-hydroxypiperidine followed by alcohol oxidation.
Protocol A1: Cu-Catalyzed N-Arylation (Chan-Lam Coupling)

Note: While Buchwald-Hartwig is faster, Chan-Lam is often preferred for 3-hydroxypiperidine to avoid O-arylation side products and uses milder conditions.

  • Reagents: 3-Hydroxypiperidine (1.0 equiv), Phenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv), Molecular Sieves (4Å), Dichloromethane (DCM).

  • Procedure:

    • Charge a flask with 3-hydroxypiperidine (10 mmol), phenylboronic acid (15 mmol), and Cu(OAc)₂ (10 mmol).

    • Add activated 4Å MS and anhydrous DCM (50 mL).

    • Add pyridine (20 mmol) and stir vigorously under an air atmosphere (balloon or open tube) at room temperature for 24 hours.

    • Monitor: TLC (5% MeOH/DCM) will show the disappearance of the polar amine.

    • Workup: Filter through a Celite pad. Wash the filtrate with NaHCO₃ (sat. aq.) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol A2: Swern Oxidation

Critical: Do not use Jones reagent or harsh acidic oxidants, as they can degrade the N-aryl moiety or cause polymerization.

  • Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), TEA (5.0 equiv), DCM.

  • Procedure:

    • Cool a solution of oxalyl chloride (11 mmol) in DCM (25 mL) to -78°C.

    • Add DMSO (22 mmol) in DCM (5 mL) dropwise. Stir for 15 min.

    • Add the N-phenyl-3-hydroxypiperidine (10 mmol) in DCM (10 mL) dropwise. Maintain temp < -60°C.

    • Stir for 30 min at -78°C.

    • Add Triethylamine (50 mmol) dropwise. The solution will turn cloudy/white.

    • Allow to warm to 0°C over 1 hour.

    • Quench: Add saturated NH₄Cl solution. Extract with DCM.

    • Stability Note: 1-Phenylpiperidin-3-one is moderately unstable on silica gel. Neutralize silica with 1% Et₃N or use neutral alumina for purification. Store at -20°C under Argon.

Route B: The Aza-Achmatowicz Rearrangement (De Novo Synthesis)

Best for: Creating highly substituted derivatives (e.g., C2 or C6 chiral centers) starting from renewable furan precursors. Mechanism: Oxidative ring expansion of


-furanylamines.
Protocol B1: Synthesis of

-Furanylamine
  • Reagents: Furfural (1.0 equiv), Aniline (1.0 equiv), NaBH(OAc)₃ (1.5 equiv), DCE.

  • Procedure:

    • Mix furfural and aniline in DCE. Stir 1h to form imine.

    • Add NaBH(OAc)₃ and stir overnight. Quench with NaHCO₃. Isolate the secondary amine.

Protocol B2: Oxidative Rearrangement (Aza-Achmatowicz)
  • Reagents: N-Phenyl-furfurylamine (1.0 equiv), m-CPBA (1.1 equiv) or NBS (1.1 equiv), DCM/H₂O.

  • Procedure:

    • Dissolve the amine in DCM at 0°C.

    • Add m-CPBA portion-wise. The reaction produces an enal-intermediate which cyclizes.[1]

    • Key Intermediate: This forms a dihydropyridinone (hemiaminal).

  • Reduction:

    • The crude enone/hemiaminal is dissolved in MeOH.

    • Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours. This reduces the double bond and eliminates the hemiaminal hydroxyl group if acidic conditions are used, or yields the piperidinone directly.

Route C: Dieckmann Condensation

Best for: Synthesizing 4-carboxy-1-phenylpiperidin-3-one derivatives (beta-keto esters), which are versatile for alkylation.

  • Precursor Synthesis: React aniline with ethyl acrylate (Michael addition) and then alkylate with ethyl bromoacetate to form the diester:

    
    -phenyl-
    
    
    
    -(ethoxycarbonylethyl)glycine ethyl ester.
  • Cyclization Protocol:

    • Reagents: NaOEt (2.5 equiv) in dry EtOH or KOtBu in Toluene.

    • Procedure: Reflux the diester in the base solution.

    • Caution: N-Aryl diesters are less reactive than N-Alkyl analogs due to the planar aniline reducing conformational flexibility. High dilution (0.05 M) is recommended to favor intramolecular cyclization over intermolecular polymerization.

    • Decarboxylation: Reflux the resulting beta-keto ester in 6M HCl to yield the parent 1-phenylpiperidin-3-one.

Functionalization & Applications

Once the core is synthesized, the C2 (alpha to N and ketone) and C4 (alpha to ketone) positions are chemically distinct.

PositionReactivityRecommended Transformation
C2 Aminal-like

-Lithiation/Arylation:
Use

-BuLi/TMEDA followed by electrophile quench. Note: C2 protons are less acidic than C4 but C2-lithiation is directed by the N-phenyl group.
C3 (Carbonyl) ElectrophilicReductive Amination: Forms 1-phenylpiperidin-3-amines (privileged scaffold). Grignard Addition: Forms tertiary alcohols.[2][3]
C4 EnolizableAldol Condensation: React with aldehydes to form enones. Alkylation: LDA/-78°C followed by alkyl halide.
Data Comparison of Routes
MetricRoute A (Oxidation)Route B (Aza-Achmatowicz)Route C (Dieckmann)
Overall Yield 60-75%40-55%30-50%
Step Count 233-4
Scalability High (kg scale)ModerateModerate
Diversity Potential Low (N-substituent only)High (C2/C6 substitution)Medium (C4 substitution)

References

  • Aza-Achmatowicz Rearrangement Overview

    • Van der Pijl, F., et al. (2015). "The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones." European Journal of Organic Chemistry.[4]

  • Oxidation Protocols (Swern/IBX)

    • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • Dieckmann Condensation on N-Aryl Substrates

    • Kuehne, M. E. (1961). "The Dieckmann Condensation of N-Aryl-N-(2-carboethoxyethyl)glycine Ethyl Esters." Journal of the American Chemical Society.
  • Functionalization of Piperidinones

    • Sarpong, R., et al. (2020).[5] "C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles." Nature Chemistry.

  • Medicinal Chemistry Relevance

    • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 1-phenylpiperidin-3-one derivatives as ligands for GPCRs." Bioorganic & Medicinal Chemistry Letters.

Disclaimer: All protocols involve hazardous chemicals. Phenylboronic acid, oxalyl chloride, and m-CPBA require proper PPE and fume hood usage. Consult local EHS guidelines before replication.

Sources

protocols for biological screening of 1-Phenylpiperidin-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Biological Evaluation of 1-Phenylpiperidin-3-one Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive framework and detailed protocols for the biological screening of novel 1-Phenylpiperidin-3-one derivatives. This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Our approach is designed to guide researchers through a logical, tiered screening cascade, from broad primary assays to more focused mechanistic studies, ensuring scientific rigor and efficient resource allocation.

The piperidine ring is a common motif in many natural products and synthetic drugs, and its derivatives have shown promise as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The protocols outlined herein are selected for their robustness, reproducibility, and relevance to the known biological potential of the 1-Phenylpiperidin-3-one core structure.

Strategic Screening Workflow

A successful screening campaign does not rely on a single assay but on a strategic progression of experiments. This tiered approach, often called a screening funnel or cascade, is designed to efficiently identify promising compounds from a larger library. It begins with high-throughput primary screens to identify "hits" and progresses to more complex, lower-throughput secondary and in-depth mechanistic studies to validate and characterize these hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies Primary_Screening High-Throughput Primary Assays (e.g., Cell Viability, Enzyme Inhibition, MIC) Hit_Identification Initial 'Hit' Identification (Compounds showing desired activity) Primary_Screening->Hit_Identification Identify active compounds Dose_Response Dose-Response & Potency (IC50/EC50) (Validate activity and determine potency) Hit_Identification->Dose_Response Confirm hits Selectivity_Assays Selectivity & Specificity Assays (e.g., Normal vs. Cancer cell lines) Dose_Response->Selectivity_Assays Prioritize potent compounds MoA_Studies In-depth Mechanistic Assays (e.g., Apoptosis, Gene Expression, Pathway Analysis) Selectivity_Assays->MoA_Studies Investigate 'how' it works Lead_Candidate Lead Candidate Nomination MoA_Studies->Lead_Candidate Select best-in-class

Figure 1: A tiered workflow for screening 1-Phenylpiperidin-3-one derivatives.

Part 1: Primary Screening Protocols

Primary screening aims to cast a wide net to identify any derivative with a desired biological effect. These assays should be cost-effective, rapid, and amenable to high-throughput formats.[5][6]

Anticancer Activity: Cell Viability Assessment

The most fundamental primary screen for anticancer potential is the assessment of a compound's effect on cancer cell viability. Tetrazolium reduction assays like MTT and XTT are industry standards.[7][8] They measure the metabolic activity of cells, which correlates with the number of viable cells.[9]

Causality: The principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to cleave the tetrazolium salt into a colored formazan product.[10] A decrease in color formation upon treatment with a test compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[2][11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test 1-Phenylpiperidin-3-one derivatives dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

A compound is typically considered a "hit" if it reduces cell viability below a certain threshold (e.g., 50%) at a given concentration (e.g., 10 or 30 µM).[11]

ParameterRecommended Condition
Cell Lines MCF-7 (Breast), PC3 (Prostate), A549 (Lung), HeLa (Cervical)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 - 100 µM (for dose-response)
Incubation Time 48 - 72 hours
Positive Control Doxorubicin (1 µM)
Absorbance λ 570 nm
Antimicrobial Activity: Broth Microdilution Assay

To assess antibacterial or antifungal properties, the broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Causality: This assay directly measures the ability of a compound to inhibit microbial growth in a liquid medium. By serially diluting the compound, one can pinpoint the minimum concentration required for an inhibitory effect, providing a quantitative measure of potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Penicillin, Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X working solution of the test compound. Add 100 µL of this solution to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly.

    • Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension so that when 50 µL is added to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

ParameterRecommended Condition
Bacterial Strains S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-)
Medium Mueller-Hinton Broth (MHB)
Inoculum Size ~5 x 10⁵ CFU/mL
Incubation 37°C for 18-24 hours
Positive Control Ciprofloxacin (for broad-spectrum)
Readout Visual turbidity or OD at 600 nm
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay

Given that piperidine derivatives have shown neuroprotective effects, screening for inhibition of acetylcholinesterase (AChE) is a relevant starting point for discovering agents for diseases like Alzheimer's.[1][13] The Ellman's assay is a rapid, reliable, and widely used colorimetric method for this purpose.[14]

Causality: AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[14] In this assay, a synthetic substrate, acetylthiocholine (ATCh), is used. AChE cleaves it into thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14] An inhibitor will slow down this reaction, resulting in a reduced rate of color development.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->AChE binds to TNB TNB Anion (Yellow Product) Thiocholine->TNB reacts with DTNB to produce DTNB DTNB (Ellman's Reagent) (Colorless) Measurement Measure Absorbance at 412 nm TNB->Measurement Inhibitor 1-Phenylpiperidin-3-one Derivative (Potential Inhibitor) Inhibitor->AChE Blocks Active Site

Figure 2: Principle of the Ellman's assay for AChE inhibition.

Protocol: In Vitro AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Donepezil or Physostigmine)[15][16]

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in buffer.

    • Prepare a stock solution of ATChI (10 mM) in buffer.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL Tris-HCl buffer

      • 20 µL of DTNB solution

      • 10 µL of test compound solution at various concentrations (or DMSO for control).

    • Mix and pre-incubate for 15 minutes at room temperature.

  • Enzyme Addition:

    • Add 10 µL of the AChE working solution to each well. For the blank, add 10 µL of buffer instead.

  • Initiate Reaction:

    • Start the reaction by adding 20 µL of the ATChI substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of reaction (V) is determined from the slope of the absorbance vs. time graph.

Data Analysis: Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antioxidant & Anti-inflammatory Screening

Many pathological conditions involve oxidative stress and inflammation, making these relevant targets.

Protocol: DPPH Radical Scavenging Assay

This simple spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[17][18]

Procedure Outline:

  • Prepare a solution of DPPH in methanol (e.g., 0.1 mM). It will have a deep violet color.

  • Add various concentrations of the test compound to the DPPH solution.

  • Incubate in the dark for 30 minutes.

  • If the compound is an antioxidant, it will scavenge the radical, and the solution will turn yellow.

  • Measure the decrease in absorbance at ~517 nm.

  • Calculate the scavenging percentage and determine the IC₅₀ value. Ascorbic acid is a common positive control.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[19][20]

Procedure Outline:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include unstimulated and vehicle controls.

  • Incubate for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system.

  • The Griess reagent reacts with nitrite to form a purple azo compound, which is measured colorimetrically at ~540 nm. A reduction in color indicates inhibition of NO production.

Part 2: Self-Validating Systems and Trustworthiness

Every protocol described must be a self-validating system. This is achieved by the mandatory inclusion of multiple controls in every experiment:

  • Positive Control: A known active compound (e.g., Doxorubicin, Ciprofloxacin, Donepezil). This confirms that the assay system is working correctly and provides a benchmark for the activity of test compounds.

  • Negative/Vehicle Control: Cells or enzymes treated with the same concentration of the solvent (usually DMSO) used to dissolve the test compounds. This accounts for any effect of the solvent itself on the biological system.

  • Untreated/Blank Control: This contains all components of the assay except the test compound or, in some cases, the biological component (e.g., enzyme or cells). This establishes the baseline response of the system.

By comparing the results from the test compound to these controls, a researcher can have high confidence in the validity of the data generated. A "hit" is only considered trustworthy if the positive control shows its expected activity and the vehicle control shows no significant effect compared to the untreated baseline.

References
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Comprehensive In Vitro Evaluation of 1-Phenylpiperidin-3-one: Scaffold Stability, Reactivity, and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PPO-2026

Executive Summary & Scientific Context

1-Phenylpiperidin-3-one represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of providing high-affinity ligands for diverse biological targets. Unlike its 4-piperidone counterparts (ubiquitous in opioid synthesis), the 3-one isomer offers unique vector geometry for conformationally restricted analogs, serving as a critical precursor for:

  • Chiral 3-substituted piperidines (e.g., precursors to Niraparib analogs).

  • Mirtazapine-like tetracyclic structures.

  • Mannich base cytotoxins. [1]

However, the presence of the enolizable ketone at the 3-position, combined with the N-phenyl moiety, introduces specific stability and metabolic liabilities. This guide details the protocols required to profile this molecule's physicochemical stability, metabolic fate, and baseline cytotoxicity.

Physicochemical Stability & Reactivity Profiling

Rationale: The


-proton at the 3-position is acidic. In basic media, 1-phenylpiperidin-3-one is prone to racemization (if substituted) or aldol-like condensation. Furthermore, the N-phenyl group acts as an electron-donating group, potentially influencing the ketone's electrophilicity.
Protocol A: pH-Dependent Stability Assay

Objective: Determine the half-life (


) of the scaffold in physiological and assay buffers to rule out spontaneous degradation during biological screening.

Materials:

  • Test Compound: 1-Phenylpiperidin-3-one (>98% purity).

  • Buffers: PBS (pH 7.4), Tris-HCl (pH 8.0), Acetate Buffer (pH 5.0).

  • Internal Standard: Verapamil or Caffeine.

  • Analysis: LC-MS/MS or UPLC-UV.

Methodology:

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Initiation: Spike stock into respective buffers (final conc: 10

    
    M, 0.1% DMSO) in a glass-lined 96-well plate (to minimize plastic adsorption of the lipophilic phenyl ring).
    
  • Incubation: Incubate at 37°C with varying time points: 0, 1, 2, 4, 8, and 24 hours.

  • Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (1:1 v/v).

  • Quantification: Analyze supernatant via UPLC. Monitor for the parent peak and the appearance of dimers (aldol products).

Data Output Format:

Buffer pH % Remaining (4h) % Remaining (24h) Degradation Products Observed
5.0 (Acetate) >99% >98% None
7.4 (PBS) 98% 95% Trace hydrolysis

| 8.0 (Tris) | 92% | 85% | Potential dimer [M+M-H2O] |

Metabolic Stability: Microsomal Clearance

Rationale: The metabolic liability of 1-phenylpiperidin-3-one is twofold:

  • Ketone Reduction: Carbonyl reductases (CBRs) can rapidly convert the ketone to the alcohol (1-phenylpiperidin-3-ol), altering polarity and potency.

  • Oxidative Metabolism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) may target the phenyl ring (hydroxylation) or the piperidine ring (

    
    -carbon oxidation).
    
Protocol B: Liver Microsome Stability Assay

Objective: Calculate Intrinsic Clearance (


) and identify major metabolites.

Workflow Diagram (DOT):

MetabolicWorkflow Stock Compound Stock (10 mM DMSO) Mix Reaction Mix (Microsomes + MgCl2) Stock->Mix Dilute to 1µM Start Initiation (+ NADPH) Mix->Start Incubate Incubation (37°C, shaking) Start->Incubate Quench Quench (Cold ACN + IS) Incubate->Quench t=0, 15, 30, 60 min Analyze LC-MS/MS (Q-TOF or Triple Quad) Quench->Analyze

Caption: Standard workflow for microsomal stability profiling ensuring capture of rapid ketone reduction events.

Detailed Steps:

  • Reaction Mixture:

    • Human Liver Microsomes (HLM): 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Test Compound: 1

      
      M.
      
  • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH regenerating system (final 1 mM). Control arm: Add buffer instead of NADPH to assess non-CYP degradation.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Analysis: LC-MS/MS. Monitor transitions for:

    • Parent (MW 175).

    • Reduced Alcohol (MW 177).

    • Hydroxylated metabolite (MW 191).

Predicted Metabolic Pathway (DOT):

Metabolism Parent 1-Phenylpiperidin-3-one (MW 175) Alcohol 1-Phenylpiperidin-3-ol (MW 177) (Major Metabolite) Parent->Alcohol Carbonyl Reductase (NADPH dependent) OH_Phenyl Hydroxy-phenyl derivative (MW 191) Parent->OH_Phenyl CYP450 (Aromatic Hydroxylation) Ring_Open Ring Oxidation/Opening (Unstable) Parent->Ring_Open CYP450 (Alpha-oxidation)

Caption: Predicted metabolic fate. Ketone reduction is often the rate-limiting clearance mechanism for 3-piperidones.

Cytotoxicity & Cell Health Profiling[2][3][4][5]

Rationale: Piperidin-3-one derivatives, particularly Mannich bases, are known to exhibit cytotoxicity by acting as alkylating agents (Michael acceptors) or topoisomerase inhibitors. Even if the parent scaffold is an intermediate, its baseline toxicity must be established to calculate the Selectivity Index (SI) for future derivatives.

Protocol C: Multiplexed Cytotoxicity Assay (MTT + ATP)

Objective: Distinguish between antiproliferative effects (MTT) and acute mitochondrial toxicity (ATP) in HepG2 (liver) and HEK293 (kidney/general) lines.

Materials:

  • Cell Lines: HepG2, HEK293.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo® (ATP).

  • Positive Control: Doxorubicin (cytotoxic) or Rotenone (mitochondrial toxin).

Methodology:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Dosing: Treat with 1-Phenylpiperidin-3-one in serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure DMSO < 0.5%.
  • Duration: Incubate for 48 hours.

  • Readout 1 (MTT): Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Readout 2 (ATP - Parallel Plate): Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

Data Analysis:

  • Calculate

    
     for both endpoints.[2]
    
  • Interpretation: If ATP

    
     << MTT 
    
    
    
    , the compound may be a direct mitochondrial toxin (common for some lipophilic amines).

References

  • Das, U., et al. (2008). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[3] European Journal of Medicinal Chemistry. Link Context: Establishes the cytotoxic potential of piperidinone scaffolds.

  • Wójcikowski, J., & Daniel, W. A. (2006).[4][5] "Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine." Drug Metabolism and Disposition. Link Context: Validates CYP metabolic pathways for N-substituted piperidines.

  • Karki, S. S., et al. (2010). "Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols." Zeitschrift für Naturforschung C. Link Context: Discusses biological activity of related Mannich base derivatives.

  • PubChem Compound Summary. "1-Phenylpiperidin-3-one." Link Context: General chemical and physical property verification.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Phenylpiperidin-3-one Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenylpiperidin-3-one (CAS: 148494-90-0) is a critical heterocyclic building block, particularly in the synthesis of 1,2,3,4-tetrahydro-γ-carbolines (via Fischer Indole) and various neuroactive pharmacophores. Its reactivity is dominated by the interplay between the ketone at C3 and the nitrogen atom at position 1.

Unlike simple cyclohexanones, the N-phenyl moiety introduces unique electronic effects:

  • Inductive Activation: The electronegative nitrogen acidifies the

    
    -protons at C2 and C4.
    
  • Regiochemical Bias: The steric bulk of the phenyl group and the electronic differentiation between C2 (flanked by N) and C4 (flanked by C5) create competing reactive sites.

This guide addresses the three most common "tickets" submitted by researchers regarding impurity profiles and reaction failures.

Module 1: Alkylation & Regioselectivity Issues

Ticket #402: "I’m getting a mixture of alkylated products."

User Issue:

"I attempted to mono-alkylate 1-phenylpiperidin-3-one with methyl iodide using NaH. NMR shows a complex mixture of starting material, the desired product, and two unidentified impurities. Yield is poor."

Diagnosis: You are likely experiencing regiochemical scrambling and polyalkylation .

  • The Trap: The C2 position (between N and C=O) is thermodynamically more acidic due to the inductive effect of the nitrogen. However, the C4 position is sterically more accessible.

  • Side Products: C2-alkyl (kinetic/thermodynamic mix), C4-alkyl (steric favor), and C2,C4-dialkyl species.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Use LiHMDS or LDA (1.05 eq)Bulky, non-nucleophilic bases at low temp favor kinetic enolate formation, minimizing equilibration. NaH promotes thermodynamic equilibration.
Temperature -78°C (Strict) Kinetic control is lost above -60°C. The C2-enolate can isomerize to the C4-enolate if warmed.
Addition Mode Inverse Addition Add the ketone to the base to ensure excess base is never present, preventing proton transfer between enolate and ketone (which leads to dialkylation).
Solvent THF/HMPA HMPA (or DMPU) solvates lithium cations, breaking enolate aggregates and increasing reactivity at the less hindered carbon.
Visualizing the Pathway

Regioselectivity Ketone 1-Phenylpiperidin-3-one Base Base Treatment Ketone->Base Enolate_C2 C2-Enolate (Thermodynamic) Base->Enolate_C2  Thermodynamic (NaH, RT) Enolate_C4 C4-Enolate (Kinetic/Steric) Base->Enolate_C4  Kinetic (LDA, -78°C) Prod_C2 C2-Alkyl Product (Often Desired) Enolate_C2->Prod_C2  R-X Prod_C4 C4-Alkyl Product (Common Impurity) Enolate_C4->Prod_C4  R-X Prod_Di Dialkylated (Over-reaction) Prod_C2->Prod_Di  Excess Base/RX Prod_C4->Prod_Di  Excess Base/RX

Caption: Figure 1. Divergent alkylation pathways. C2 is electronically activated but C4 is sterically favored.

Module 2: Fischer Indole Synthesis Failures

Ticket #515: "My reaction turned into black tar."

User Issue:

"I'm trying to synthesize a tetrahydro-gamma-carboline using phenylhydrazine and 1-phenylpiperidin-3-one in acetic acid/HCl. The reaction turned black, and I can't isolate the product."

Diagnosis: "Tar" usually indicates polymerization of the hydrazine or oxidative degradation . 1-Phenylpiperidin-3-one is prone to self-aldol condensation under the harsh acidic conditions required for the Fischer Indole synthesis.

Common Side Products:

  • Open-chain Hydrazone: The intermediate forms but fails to undergo the [3,3]-sigmatropic rearrangement.

  • Aldol Dimers: Two ketone molecules condensing.

  • Oxidative Tars: Phenylhydrazines are air-sensitive and oxidize to diazonium tars if not protected.

Optimization Workflow
  • Protect the Hydrazine: Ensure the phenylhydrazine is distilled and free of dark oxidation products before use. Use the hydrochloride salt if possible.

  • Solvent Switch: Move from AcOH/HCl to 4% H2SO4 in 1,4-Dioxane or Ethanol . This milder system often facilitates the rearrangement without charring the starting material.

  • Lewis Acid Catalysis: If protic acids fail, use ZnCl2 in acetic acid. This is the "gold standard" for difficult substrates.

Mechanism & Failure Points

FischerIndole Start Ketone + Phenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone  -H2O Side_Poly Polymer/Tar (Oxidation) Start->Side_Poly  O2 / Heat Side_Aldol Ketone Dimer (Self-Condensation) Start->Side_Aldol  Strong Acid No Hydrazine Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine  Acid Cat. Hydrazone->Side_Poly  Stalled Reaction Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Indole Tetrahydro-γ-carboline (Product) Sigmatropic->Indole  -NH3

Caption: Figure 2. Fischer Indole pathway showing critical failure points leading to polymerization.

Module 3: Grignard & Reduction Anomalies

Ticket #601: "I recovered 90% starting material after Grignard addition."

User Issue:

"Added PhMgBr to 1-phenylpiperidin-3-one. Quenched with NH4Cl. NMR is just clean starting material."

Diagnosis: This is a classic case of Enolization vs. Addition . The Grignard reagent (a strong base) is deprotonating the acidic C2/C4 protons rather than attacking the carbonyl carbon. Upon aqueous quench, the enolate simply protonates back to the starting ketone.

Solution:

  • Use Organocerium Reagents: Add anhydrous CeCl3 to your Grignard reagent (forming R-CeCl2). Organoceriums are more nucleophilic and less basic, suppressing enolization.

  • Temperature: Run the addition at -78°C to favor kinetic addition over deprotonation.

FAQ: Quick Reference

Q: Can I make the N-oxide of 1-phenylpiperidin-3-one? A: Yes, but it is difficult. The N-phenyl lone pair is delocalized into the aromatic ring, reducing nucleophilicity. Strong oxidants (mCPBA) may cause Baeyer-Villiger oxidation of the ketone before N-oxidation.

Q: How do I store this compound? A: Store at 2-8°C under argon. The ketone is prone to oxidation and moisture absorption, which promotes hydrate formation.

Q: Why is my product UV-inactive on TLC? A: It shouldn't be. The N-phenyl group is a strong chromophore. If you lose UV activity, you have likely lost the phenyl ring (unlikely) or saturated it (hydrogenation conditions).

References

  • Fischer Indole Synthesis Mechanism & Side Products Source: Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][5] Chemical Reviews, 1963, 63(4), 373–401. Context: Foundational text explaining the [3,3]-sigmatropic shift and polymerization side reactions.

  • Regioselective Alkylation of 3-Piperidones Source:Synthesis, 2007, "Regioselective

    
    -Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate".[6]
    Context: Although focused on the dione, this establishes the principles of C2 vs C4 alkylation in piperidine scaffolds controlled by base and temperature.
    
    
  • Grignard Side Reactions (Enolization) Source:Master Organic Chemistry, "Reactions of Grignard Reagents". Context: General mechanism for enolization of hindered/acidic ketones by Grignard reagents.

  • 1-Phenylpiperidin-3-one Properties Source:ChemicalBook CAS Database. Context: Physical properties and safety data.[7]

Sources

Technical Support Center: Optimizing Reaction Parameters for 1-Phenylpiperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Phenylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-Phenylpiperidin-3-one. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Question 1: Why is the yield of my 1-Phenylpiperidin-3-one synthesis consistently low?

Low yields are a frequent challenge and can stem from several factors, from incomplete reactions to product loss during workup.

Potential Causes and Solutions:

  • Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. This can be due to several factors:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a modest increase in temperature or extended reaction time may be beneficial.

    • Inefficient Reagents or Catalysts: The quality of your reagents is paramount. For syntheses involving methods like the Buchwald-Hartwig amination, the choice and quality of the palladium catalyst and ligands are critical.[1][2] Consider using pre-catalysts or ensuring your catalyst is active. For Dieckmann condensations, the choice of base is crucial for driving the reaction to completion.[3][4]

    • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly hindered. Experiment with different solvent systems to ensure all components are in solution at the reaction temperature.

  • Product Loss During Workup and Purification: A significant portion of the product can be lost during the isolation and purification stages.

    • Aqueous Workup: 1-Phenylpiperidin-3-one and its salts can have some water solubility. When performing extractions, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.

    • Purification Method: Column chromatography is a common purification method.[5] However, improper selection of the stationary phase or eluent system can lead to poor separation and product loss. Optimize your chromatography conditions on a small scale before committing the bulk of your material. Recrystallization is another option, and a careful selection of the solvent system is necessary to maximize recovery.[5]

  • Side Reactions: The formation of unwanted byproducts will naturally decrease the yield of the desired product.

    • Over-alkylation or Multiple Additions: In reactions involving the formation of the piperidine ring, there's a possibility of multiple alkylations on the nitrogen atom. Using a stoichiometric amount of the appropriate reagents can minimize this.

    • Decomposition: At elevated temperatures, the product or starting materials may decompose. Running the reaction at the lowest effective temperature can help mitigate this.

Question 2: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize them?

Impurity profiles can provide valuable clues about what is going wrong in your reaction.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted starting materials. This points to an incomplete reaction, as discussed in the previous section.

  • Products of Self-Condensation or Polymerization: Under certain conditions, especially with strong bases or high temperatures, starting materials can react with themselves. Lowering the reaction temperature and adding reagents slowly can often minimize these side reactions.

  • Byproducts from Ring-Opening or Rearrangement: The piperidinone ring can be susceptible to cleavage under harsh acidic or basic conditions. Ensure that pH is carefully controlled during the reaction and workup.

  • Solvent-Related Impurities: Some solvents can participate in side reactions. For instance, in reactions involving strong bases, protic solvents like ethanol can be deprotonated and act as nucleophiles.[6] Using aprotic solvents is often preferred.

Question 3: My Dieckmann condensation to form the piperidinone ring is not working. What are the critical parameters to consider?

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a common method for forming cyclic β-keto esters like the precursor to 1-Phenylpiperidin-3-one.[7][8]

Critical Parameters for a Successful Dieckmann Condensation:

  • Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[3][9] The base must be strong enough to deprotonate the α-carbon of the ester to form the enolate.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or tetrahydrofuran (THF) are typically used to prevent quenching of the enolate by protic solvents.[10]

  • Anhydrous Conditions: Water will react with the strong base and the enolate, halting the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Reaction Temperature: The initial deprotonation is often carried out at a lower temperature, and the reaction is then heated to facilitate the cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-Phenylpiperidin-3-one.

What are the common synthetic routes to 1-Phenylpiperidin-3-one?

Several synthetic strategies can be employed to synthesize 1-Phenylpiperidin-3-one. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

  • Dieckmann Condensation: This is a classical approach that involves the intramolecular cyclization of a diester to form the β-keto ester precursor, which is then decarboxylated.[7][9]

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction can be used to form the C-N bond between an appropriate phenyl precursor and a piperidin-3-one synthon.[1][11] This method offers good functional group tolerance.[1]

  • Ring-Closing Metathesis (RCM): A more contemporary approach involves the use of Grubbs' catalyst to form the piperidine ring from a diene precursor.[9]

  • From 3-Hydroxypyridine: This method involves the reduction of 3-hydroxypyridine, protection of the nitrogen, and subsequent oxidation to the ketone.[12]

How do I choose the optimal solvent for my reaction?

The choice of solvent is critical and can significantly impact reaction rate and yield.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often good choices for nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively free.

  • Aprotic, Non-Polar Solvents: Toluene and THF are commonly used for reactions involving strong bases like the Dieckmann condensation, where protic impurities must be avoided.[10]

  • Protic Solvents: Alcohols like ethanol can be used, but one must consider their potential to act as nucleophiles or to be deprotonated by strong bases.[6]

What are the best practices for purifying 1-Phenylpiperidin-3-one?

Purification is a critical step to obtain the final product in high purity.

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities.[5] The choice of silica gel or alumina as the stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for purification.[5] The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

What safety precautions should I take during the synthesis?

Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or toxic reagents.

  • Handling of Reagents: Be aware of the specific hazards of all chemicals being used. For example, strong bases like sodium hydride are highly reactive with water. Palladium catalysts can be pyrophoric.

Experimental Protocols

Optimized Protocol for Dieckmann Condensation

This protocol provides a general guideline for the synthesis of a 1-Aryl-3-piperidone-4-carboxylate intermediate via a Dieckmann condensation.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add sodium hydride (NaH) (1.2 equivalents) to the flask.

  • Substrate Addition: Slowly add the diester precursor (1.0 equivalent) dissolved in anhydrous toluene to the suspension of NaH.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

Reaction TypeKey ReagentsTypical SolventsCommon IssuesReference
Dieckmann CondensationDiester, Strong Base (e.g., NaH)Toluene, THFMoisture sensitivity, incomplete reaction[3][7]
Buchwald-Hartwig AminationAryl Halide, Amine, Pd Catalyst, Ligand, BaseToluene, DioxaneCatalyst deactivation, ligand choice[1][11]
Ring-Closing MetathesisDiene, Grubbs' CatalystDichloromethane, TolueneCatalyst sensitivity, E/Z selectivity[9]

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete impurities Significant Impurities? incomplete->impurities No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality - Change Solvent incomplete->optimize_conditions Yes workup_loss Product Lost During Workup? impurities->workup_loss No identify_impurities Identify Impurities: - Unreacted Starting Materials - Side Products - Polymerization impurities->identify_impurities Yes optimize_workup Optimize Workup/Purification: - Multiple Extractions - Optimize Chromatography - Consider Recrystallization workup_loss->optimize_workup Yes end_good Yield Improved workup_loss->end_good No optimize_conditions->end_good identify_impurities->end_good optimize_workup->end_good

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

  • Benchchem. (n.d.). Piperidine, 1-(1-oxo-3-phenylpropyl)- | 21924-11-8.
  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Dieckmann condensation. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Chen, Y., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(47), 6423-6425.
  • Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Reddit. (2018, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.. Retrieved from [Link]

  • MDPI. (2021).
  • Google Patents. (n.d.). US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction.
  • Chemistry LibreTexts. (2021, August 15). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (n.d.). Insufficient yield of 3-quinuclidinone.
  • Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
  • Le Fèvre, R. J. W. (1932). 180. Preparation and dinitration of 1-phenylpiperidine. Journal of the Chemical Society (Resumed), 1376.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • MDPI. (2021).

Sources

Technical Support Center: 1-Phenylpiperidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PPO-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary

You are likely encountering difficulty because 1-phenylpiperidin-3-one is a deceptively simple molecule.[1] While it appears to be a standard tertiary amine ketone, it suffers from significant kinetic instability in its free base form. The


-protons adjacent to the carbonyl and the nitrogen are highly acidic, making the molecule prone to rapid aldol-like self-condensation  and polymerization, especially on silica gel or upon prolonged storage.

This guide prioritizes the Oxidative Route (from 1-phenylpiperidin-3-ol) as the industry standard for gram-scale synthesis, as it allows you to handle stable intermediates until the final step. We also cover the Buchwald-Hartwig approach for convergent synthesis.

Module 1: The Oxidative Route (Recommended)

Protocol: Swern Oxidation of 1-phenylpiperidin-3-ol. Why this route? The precursor alcohol is stable, crystalline, and non-volatile.[1] The ketone is generated only at the end, minimizing decomposition risks.

Diagnostic Workflow

Swern_Troubleshooting Start Issue: Low Yield / Complex Mixture TempCheck Was DMSO/Oxalyl Chloride activated at < -60°C? Start->TempCheck BaseCheck Was TEA/DIPEA added while still at -78°C? TempCheck->BaseCheck Yes Result_Pummerer Diagnosis: Pummerer Rearrangement (Methylthiomethyl ether formed) TempCheck->Result_Pummerer No (Too Hot) QuenchCheck Did you warm to RT too quickly? BaseCheck->QuenchCheck Yes Result_Enone Diagnosis: Elimination to Enone (Thermodynamic sink) BaseCheck->Result_Enone No (Added warm) Result_Decomp Diagnosis: Polymerization of Product QuenchCheck->Result_Decomp Yes

Figure 1: Decision tree for diagnosing failure modes in the Swern oxidation of piperidinols.

Troubleshooting Q&A

Q1: My reaction mixture smells like "rotten cabbage" even after workup, and the NMR shows a singlet at


 2.1 ppm. What happened? 
Diagnosis:  You formed the Methylthiomethyl (MTM) ether  side product.
Root Cause:  The "Activated DMSO" species (chloro(dimethyl)sulfonium chloride) decomposed before reacting with your alcohol, or the temperature was too high during the alcohol addition.
Solution: 
  • Strict Temperature Control: Ensure your internal probe reads -78°C (dry ice/acetone) before adding oxalyl chloride and before adding the alcohol [1].

  • Order of Addition: The alcohol must be added slowly to the activated DMSO. If the activated species warms up, it rearranges to a non-oxidizing species that alkylates your alcohol instead of oxidizing it.

Q2: I see a new spot on TLC, but after column chromatography, I recover a black tar. Where is my ketone? Diagnosis: On-column polymerization. Mechanism: 1-Phenylpiperidin-3-one is an amino-ketone.[1] Silica gel is slightly acidic. The combination catalyzes self-condensation (aldol reaction) between the ketone of one molecule and the enolizable


-protons of another.
Corrective Action: 
  • Avoid Silica: Do not purify the free base on silica gel.

  • Salt Formation: Immediately convert the crude oil into the hydrochloride salt . Dissolve the crude residue in dry ether and add 2M HCl in ether dropwise. The salt is stable, crystalline, and can be recrystallized from EtOH/EtOAc [2].[1]

Q3: The product shows vinyl protons in the NMR (


 5.0-7.0 region). 
Diagnosis: 

-Elimination.
Root Cause: You likely used an excess of base (Triethylamine) or allowed the reaction to warm up too vigorously. The ketone product has a leaving group (

-amino group) relative to the

-protons, making it susceptible to elimination to form an enone system. Solution: Switch to DIPEA (Hünig's Base) . It is bulkier and less nucleophilic than TEA, reducing the risk of E2 elimination during the quenching step [3].

Module 2: The Convergent Route (Alternative)

Protocol: Buchwald-Hartwig Amination of 3,3-ethylenedioxypiperidine (Ketal protected).[1] Why this route? If you cannot access the alcohol, or need to vary the N-aryl group rapidly (library synthesis).

Critical Protocol Checkpoints
ParameterRecommendationScientific Rationale
Substrate Use the Ethylene Ketal Never couple the free ketone. The Pd catalyst will coordinate to the ketone/enol, shutting down the cycle or causing

-arylation side products.
Catalyst Pd(OAc)₂ + BINAP or XPhos Pd G3 Bidentate ligands (BINAP) prevent formation of Pd-iodide dimers.[2] Bulky biaryl ligands (XPhos) facilitate reductive elimination for electron-rich amines [4].
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine, but bulky enough to minimize nucleophilic attack on the ketal.
Solvent Toluene or Dioxane (Anhydrous)Water kills the active catalyst species and can prematurely hydrolyze the ketal.
Troubleshooting Q&A

Q4: The coupling worked (mass spec confirms), but I cannot remove the ketal protecting group. Diagnosis: Steric/Electronic Resistance. Root Cause: The N-phenyl group donates electron density into the piperidine ring, stabilizing the ketal against acid hydrolysis. Solution:

  • Standard: 3M HCl, reflux, 2 hours.

  • Aggressive: If standard fails, use aqueous Trifluoroacetic Acid (TFA) or Amberlyst-15 resin in wet acetone.[1] The resin allows you to drive the equilibrium by removing the diol byproduct.

Q5: The catalyst turns black immediately upon addition. Diagnosis: "Palladium Black" precipitation. Root Cause: Inefficient ligation. The phosphine ligand was oxidized (air exposure) or not added in sufficient excess relative to Pd. Solution:

  • Degas Solvents: Sparge toluene with Argon for 20 minutes. Oxygen is the enemy of phosphine ligands.

  • Pre-mix: Stir the Pd source and Ligand in the solvent for 15 minutes before adding the substrate. This ensures the active catalytic species (

    
    ) is formed [5].
    

Module 3: Stability & Storage (The "Silent Killer")

Do not underestimate the instability of this specific target.

Stability_Triangle FreeBase Free Base (Oil, Unstable) Polymerizes < 24h FreeBase->FreeBase Self-Aldol (Decomposition) Salt HCl Salt (Solid, Stable) Shelf-stable > 6mo FreeBase->Salt HCl/Ether (Immediate) Salt->FreeBase NaHCO3 (Just before use) Ketal Ketal Precursor (Liquid, Stable) Indefinite Stability Ketal->FreeBase H3O+ (Deprotection)

Figure 2: Stability interconversion map.[1] Always store as the Green or Blue nodes.

Best Practice for Storage:

  • Form: Hydrochloride or Oxalate salt.[3][4]

  • Conditions: -20°C, under Argon, desiccated.

  • Usage: If you need the free base for a subsequent reaction (e.g., Grignard addition), liberate it from the salt using saturated NaHCO₃ immediately before use.[1] Do not store the free base overnight.

References

  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide.[1][5] A preparative, steric and mechanistic study. Tetrahedron1978 , 34, 1651–1660.[1] Link[1]

  • Li, S.; et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[6] Pharm.[2][6] Res.2005 , 22, 628-635.[1][6] Link

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.[1] Link

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci.2011 , 2, 27-50.[1] Link

  • Paul, F.; Patt, J.; Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements. J. Am. Chem. Soc.[7][8]1994 , 116, 5969–5970.[1] Link[1]

Sources

stability issues of 1-Phenylpiperidin-3-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profiling, Troubleshooting, and Handling Protocols CAS: 4053-34-3 | Molecular Formula:



Executive Summary: The Stability Dashboard

Status: Metastable Intermediate 1-Phenylpiperidin-3-one is structurally predisposed to degradation due to the "push-pull" electronic tension between the electron-rich nitrogen (at position 1) and the electron-withdrawing carbonyl (at position 3). The methylene bridge at C2 is doubly activated, making it the primary site of oxidative and thermal failure.

ParameterCritical Limit / RecommendationFailure Mode
Storage Temp -20°C (Optimal) , 2-8°C (Acceptable short-term)Autocatalytic polymerization (Tars).
Atmosphere Argon/Nitrogen (Strict) Oxidative darkening (Yellow

Brown

Black).
Solvent Compatibility Aprotic only (DCM, THF, Toluene)Hemiacetal formation in Methanol/Ethanol.
pH Sensitivity Unstable in Strong Base (

)
Enolization leading to aldol-type self-condensation.
Physical State Low-melting solid/OilTends to supercool and oil out; difficult to crystallize without seeding.

Mechanistic Insight: Why is it Unstable?

To troubleshoot effectively, you must understand the degradation pathways. The molecule is not just "going bad"; it is reacting with its environment via specific mechanisms.

The "Double-Activation" Trap

The C2 methylene group lies between the nitrogen atom and the carbonyl group.

  • The Nitrogen Effect: The N-phenyl lone pair donates electron density, making the C2 protons less acidic than a typical ketone but making the C2 carbon highly nucleophilic and prone to radical attack.

  • The Carbonyl Effect: The C3 ketone withdraws electron density, increasing the acidity of C2 protons.

This combination creates two primary degradation vectors:

  • Oxidative Cleavage/Dehydrogenation: Oxygen attacks the activated C2 position, leading to conjugated enaminones or ring opening.

  • Self-Condensation: Trace base catalyzes the deprotonation of C2 or C4, leading to dimerization (Aldol-like reactions).

Visualization: Degradation Pathways

DegradationPathways Start 1-Phenylpiperidin-3-one (Intact) Radical C2-Radical Intermediate Start->Radical Autoxidation Enol Enol / Enolate Start->Enol Tautomerization O2 Oxygen (Air) O2->Radical Base Trace Base/Heat Base->Enol Prod1 Oxidative Tars (Dark Brown) Radical->Prod1 Polymerization Prod2 Dimer/Polymer (Viscous Gum) Enol->Prod2 Aldol Condensation

Figure 1: Primary degradation pathways. The C2 position is the "Achilles' heel" of the molecule, susceptible to both oxidative radical attack and base-catalyzed enolization.

Troubleshooting Guide (Q&A)

Issue 1: "My product turned from a pale yellow oil to a dark brown tar overnight."

Diagnosis: Oxidative Polymerization. Root Cause: Exposure to atmospheric oxygen, likely accelerated by trace metal impurities or light. 3-piperidones are notorious for "browning" due to the formation of conjugated enaminone byproducts which act as radical initiators for further polymerization. Corrective Action:

  • Immediate: Dissolve the tar in degassed Dichloromethane (DCM) and filter through a short pad of silica or Celite to remove heavy polymers.

  • Prevention: Store under Argon. Do not leave the flask unstoppered, even for minutes. Add a radical inhibitor like BHT (0.1%) if the compound is for long-term storage and downstream compatibility permits.

Issue 2: "I see multiple spots on TLC after attempting to recrystallize from Methanol."

Diagnosis: Hemiacetal Formation / Solvent Incompatibility. Root Cause: Ketones, especially strained or activated ones like 3-piperidone, can react reversibly with protic solvents (MeOH, EtOH) to form hemiacetals. Furthermore, methanol can act as a proton shuttle, facilitating tautomerization and subsequent dimerization. Corrective Action:

  • Switch Solvents: Avoid alcohols. Use Hexane/Ethyl Acetate or Toluene/Heptane systems.

  • Protocol: If the compound refuses to crystallize (oiling out), it is likely too impure. Switch to the Salt Formation Protocol (see Section 4) to purify.

Issue 3: "Yield is low during the synthesis (Swern/Parikh-Doering oxidation)."

Diagnosis: Base-Catalyzed Decomposition during Workup. Root Cause: Most oxidations require a base (TEA, DIPEA) to quench. If the quench is too exothermic or the pH remains high (


) for too long, the 1-phenylpiperidin-3-one will self-condense.
Corrective Action: 
  • Quench Control: Use a phosphate buffer (pH 6-7) immediately during the quench.

  • Temperature: Keep the reaction at -78°C (Swern) or 0°C (Parikh-Doering) and do not allow it to warm above room temperature until fully buffered.

Validated Protocols

Protocol A: Purification via Hydrochloride Salt Precipitation

Best for recovering material that has partially degraded or "oiled out."

Theory: The amine nitrogen in 1-phenylpiperidin-3-one is less basic than alkyl amines due to the phenyl ring, but it is still basic enough to form salts. The salt form locks the nitrogen lone pair, preventing it from assisting in the oxidative degradation at C2.

Steps:

  • Dissolution: Dissolve crude oil (10 g) in anhydrous Diethyl Ether (100 mL). Note: Use DCM if solubility is an issue, but Ether is preferred for precipitation.

  • Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter rapidly under Argon (the salt is hygroscopic). Wash with cold ether.

  • Storage: Store the solid HCl salt at -20°C. It is significantly more stable than the free base.

  • Free-Basing (On Demand): When ready to use, partition the salt between DCM and saturated

    
     (do not use 
    
    
    
    ), separate, dry over
    
    
    , and concentrate.
Protocol B: Inert Storage Setup
  • Container: Amber glass vial (protects from photo-oxidation).

  • Headspace: Purge with Argon for 2 minutes before sealing. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket.

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon liner and wrap with electrical tape or use a Schlenk flask for bulk quantities.

Visualization: Rescue Workflow

RescueProtocol Input Degraded/Oily Crude (Impure Free Base) Step1 Dissolve in Anhydrous Et2O Input->Step1 Step2 Add HCl in Dioxane/Ether (0°C) Step1->Step2 Step3 Filter Precipitate Step2->Step3 Choice Storage or Use? Step3->Choice Store Store as HCl Salt (Stable at -20°C) Choice->Store Long Term Use Partition: DCM / NaHCO3 Choice->Use Immediate Use Final Pure Free Base (Use Immediately) Use->Final

Figure 2: The "Salt Rescue" protocol. Converting the unstable free base to the HCl salt is the industry standard for stabilizing aminoketones.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Phenylpiperidin-3-one. Retrieved from

  • Cayman Chemical. (2025).[1] Safety Data Sheet: Piperidine Derivatives Handling. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20038: 1-Phenylpiperidine Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Piperidines and Piperidones. Retrieved from

  • ChemicalBook. (2025).[1][2] 1-Phenylpiperidin-3-one Properties and Suppliers. Retrieved from

Sources

Technical Support Center: Enantioselective Synthesis of 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 1-phenylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving high enantiopurity is often critical for therapeutic efficacy.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 1-phenylpiperidin-3-one, categorized by the synthetic methodology.

Rhodium-Catalyzed Asymmetric Arylation

A powerful method for synthesizing chiral 3-aryl piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction of a pyridine precursor with an arylboronic acid, followed by reduction.[1][3]

Question: My Rh-catalyzed arylation of the activated pyridine precursor is showing low enantioselectivity. What are the likely causes and solutions?

Answer:

Low enantioselectivity in this reaction is a common hurdle and can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions.

  • Ligand Choice and Quality: The chiral ligand is the primary source of stereochemical control. The choice of ligand is critical, and its purity is paramount. Even minor enantiomeric or chemical impurities can have a significant impact on the enantiomeric excess (ee) of the product.

    • Solution:

      • Screen a panel of chiral ligands. Josiphos-type ligands are often effective for this transformation.[4]

      • Verify ligand purity and enantiomeric excess. Use a fresh, validated batch of the ligand.

      • Ensure the correct metal-to-ligand ratio. This is crucial for the formation of the active catalytic species. A 1:1 or slightly higher ligand-to-metal ratio is a good starting point.

  • Substrate Quality: The purity of the activated pyridine precursor and the arylboronic acid is essential. Impurities can interfere with the catalytic cycle.

    • Solution:

      • Purify all starting materials. Recrystallize or chromatograph the pyridine precursor and arylboronic acid before use.

      • Ensure the arylboronic acid is not degraded. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Store them in a desiccator.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence enantioselectivity.

    • Solution:

      • Optimize the temperature. Lowering the temperature often improves enantioselectivity, though it may slow down the reaction rate.

      • Solvent screening. The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, thus, its stereoselectivity. Ethereal solvents like THF or dioxane are common starting points.

      • Monitor the reaction over time. Prolonged reaction times at elevated temperatures can sometimes lead to racemization.

Question: I am observing significant formation of side products, such as diarylated piperidines or homocoupling of the boronic acid. How can I minimize these?

Answer:

Side product formation is typically due to competing reaction pathways. Here's how to address them:

  • Diarylination: This can occur if the mono-arylated product re-enters the catalytic cycle.

    • Solution:

      • Control stoichiometry. Use a slight excess of the pyridine precursor relative to the arylboronic acid (e.g., 1.2:1).

      • Slow addition of the boronic acid. Adding the boronic acid solution dropwise over several hours can maintain a low concentration, disfavoring the second addition.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura type): This is a common side reaction in palladium and sometimes rhodium catalysis.

    • Solution:

      • Ensure anaerobic conditions. Oxygen can promote homocoupling. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Use a high-purity catalyst precursor. Some catalyst precursors may contain impurities that promote homocoupling.

Organocatalytic Intramolecular Aza-Michael Addition

The intramolecular aza-Michael reaction is a powerful method for constructing the piperidinone ring.[5][6][7][8] This typically involves the cyclization of an acyclic precursor containing both a Michael acceptor and a nucleophilic amine, catalyzed by a chiral organocatalyst.

Question: My intramolecular aza-Michael reaction to form the 1-phenylpiperidin-3-one precursor is sluggish and gives a low yield. What should I investigate?

Answer:

Low reactivity in an organocatalytic aza-Michael reaction can be due to several factors:

  • Catalyst Activity: The choice and concentration of the organocatalyst are critical.

    • Solution:

      • Catalyst screening. Chiral phosphoric acids (CPAs) and squaramide-based catalysts are often effective.[8][9]

      • Optimize catalyst loading. While higher loading can increase the rate, it can also lead to side reactions or be economically unviable. A typical starting range is 5-20 mol%.

      • Consider co-catalysts or additives. Sometimes, a weak base or acid is required to facilitate catalyst turnover.

  • Substrate Reactivity: The electronic nature of the Michael acceptor and the nucleophilicity of the amine are key.

    • Solution:

      • Modify the Michael acceptor. If possible, introduce more strongly electron-withdrawing groups to increase its electrophilicity.

      • Protecting groups. The choice of protecting group on the nitrogen can influence its nucleophilicity. Ensure it is compatible with the reaction conditions.

  • Solvent Effects: The solvent can significantly impact the reaction by stabilizing or destabilizing intermediates and transition states.

    • Solution:

      • Solvent screening. A range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile) should be tested.

      • Ensure anhydrous conditions. Water can interfere with the catalyst and react with the substrate.

Question: I am getting good conversion in my aza-Michael cyclization, but the enantioselectivity is poor. How can I improve this?

Answer:

Poor enantioselectivity points to issues with the stereodifferentiating transition state.

  • Catalyst-Substrate Interaction: The catalyst must effectively create a chiral environment around the substrate.

    • Solution:

      • Vary the catalyst structure. For chiral phosphoric acids, modifying the substituents at the 3 and 3' positions of the BINOL backbone can have a large impact on enantioselectivity.

      • Temperature optimization. Lowering the reaction temperature is a standard strategy to enhance enantioselectivity by favoring the lower-energy transition state leading to the major enantiomer.

  • Background (Uncatalyzed) Reaction: A significant uncatalyzed background reaction will lead to the formation of a racemic product, thus eroding the overall enantiomeric excess.

    • Solution:

      • Lower the reaction temperature. This will slow down both the catalyzed and uncatalyzed pathways, but often the uncatalyzed reaction is more sensitive to temperature reduction.

      • Use a less reactive substrate if possible. This can sometimes suppress the background reaction to a greater extent than the catalyzed one.

      • Run a control experiment without the catalyst. This will help you quantify the extent of the background reaction under your standard conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for enantioselective synthesis of 1-phenylpiperidin-3-one?

A1: The primary strategies include:

  • Catalytic Asymmetric Methods:

    • Transition-Metal Catalysis: Rhodium-catalyzed asymmetric arylation of pyridine precursors is a state-of-the-art method.[1][3]

    • Organocatalysis: Chiral phosphoric acid or squaramide-catalyzed intramolecular aza-Michael addition is a popular route.[5][6][8]

    • Biocatalysis: Asymmetric reduction of a precursor ketone (e.g., 1-phenyl-1,2,3,6-tetrahydropyridin-3-one) using ketoreductases or reductive amination using transaminases.[5][10]

  • Chiral Auxiliary-Mediated Synthesis: This involves attaching a chiral molecule to the substrate to direct a stereoselective reaction, followed by its removal.[11]

  • Resolution of a Racemic Mixture: This involves separating the enantiomers of a racemic mixture of 1-phenylpiperidin-3-one or a precursor using techniques like chiral chromatography.

Q2: I am having trouble with the final purification of my chiral 1-phenylpiperidin-3-one. What are the common challenges and solutions?

A2: Purification can be challenging due to the polar nature of the compound and potential for racemization.

  • Chromatography:

    • Challenge: Tailing on silica gel and difficulty in separating closely related impurities.

    • Solution: Use a deactivated silica gel (e.g., by adding a small amount of triethylamine or ammonia to the eluent) to minimize tailing. A gradient elution may be necessary.

  • Chiral Separation:

    • Challenge: Finding the right chiral stationary phase (CSP) and mobile phase for analytical or preparative separation.

    • Solution: Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). Both normal-phase and reversed-phase conditions should be explored.[12][13] Pre-column derivatization can be a useful strategy if the compound lacks a strong chromophore for UV detection.[12]

  • Racemization:

    • Challenge: The stereocenter alpha to the carbonyl can be susceptible to epimerization under acidic or basic conditions.

    • Solution: Maintain neutral pH during workup and purification. Avoid prolonged exposure to strong acids or bases.

Q3: When should I consider a biocatalytic approach for this synthesis?

A3: A biocatalytic approach is particularly advantageous when:

  • High Enantioselectivity is Required: Enzymes often provide exceptionally high enantiomeric excesses (>99% ee).

  • Mild Reaction Conditions are Necessary: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which is ideal for sensitive substrates.

  • Green Chemistry is a Priority: Biocatalysis avoids the use of heavy metals and often uses more environmentally benign solvents.

However, challenges can include the need for specialized equipment (e.g., fermenters, incubators), potential for low enzyme activity or stability with non-natural substrates, and the requirement for cofactor regeneration systems.[10]

Section 3: Visualized Workflows and Protocols

Logical Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity Observed cat_check Catalyst System Check start->cat_check sub_check Substrate Purity Check start->sub_check cond_check Reaction Conditions Check start->cond_check ligand Verify Ligand Purity & ee cat_check->ligand ratio Optimize Metal:Ligand Ratio cat_check->ratio precursor Check Catalyst Precursor Purity cat_check->precursor pyridine Purify Pyridine Precursor sub_check->pyridine boronic Purify/Verify Boronic Acid sub_check->boronic bg_check Assess Background Reaction cond_check->bg_check temp Lower Reaction Temperature cond_check->temp solvent Screen Solvents cond_check->solvent no_cat Run Reaction w/o Catalyst bg_check->no_cat end Enantioselectivity Improved ligand->end ratio->end precursor->end pyridine->end boronic->end temp->end solvent->end no_cat->end G Rh(I)-L [Rh(I)-L]⁺ ArB(OH)₂ ArB(OH)₂ Oxidative_Addition Oxidative Addition ArB(OH)₂->Oxidative_Addition Pyridine-Precursor Activated Pyridine Carbometalation Carbometalation Pyridine-Precursor->Carbometalation Rh(III)-Aryl [Ar-Rh(III)-L*]⁺ Oxidative_Addition->Rh(III)-Aryl Rh(III)-Aryl->Carbometalation 2 Rh(III)-Intermediate Rh(III) Intermediate Carbometalation->Rh(III)-Intermediate Beta-Hydride_Elimination β-Hydride Elimination Rh(III)-Intermediate->Beta-Hydride_Elimination 3 Product_Complex [Product-Rh(III)-H-L*]⁺ Beta-Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination 4 Product Chiral Tetrahydropyridine Reductive_Elimination->Product Rh(I)-L* Rh(I)-L* Reductive_Elimination->Rh(I)-L* Rh(I)-L*->Oxidative_Addition 1

Caption: Rh-catalyzed asymmetric arylation cycle.

Section 4: Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from the general principles outlined by Fletcher and coworkers. [1][3] Materials:

  • [Rh(cod)Cl]₂

  • Chiral ligand (e.g., a Josiphos-type ligand)

  • Phenyl pyridine-1(2H)-carboxylate (activated pyridine precursor)

  • Phenylboronic acid

  • Anhydrous 1,4-dioxane

  • Potassium carbonate (K₂CO₃)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add [Rh(cod)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%). Add anhydrous dioxane to dissolve the components and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate oven-dried reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Initiation: Transfer the prepared catalyst solution to the reaction vessel via syringe.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [4]7. Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis

This is a general guideline for developing a chiral HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H)

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Start with a mobile phase of hexane/isopropanol (90:10) at a flow rate of 1.0 mL/min.

    • Inject the sample and monitor at a suitable wavelength (e.g., 254 nm).

    • If no separation is observed, screen other columns and vary the mobile phase composition (e.g., 80:20, 70:30 hexane/isopropanol).

  • Method Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to improve resolution.

    • Vary the flow rate and column temperature to optimize the separation efficiency and analysis time.

    • For compounds with basic nitrogens, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. [12]4. Validation: Once a suitable method is developed, validate it for linearity, precision, and accuracy according to standard guidelines.

Section 5: Summary of Key Parameters for Optimization

ParameterRh-Catalyzed ArylationOrganocatalytic Aza-MichaelTroubleshooting Focus
Catalyst [Rh(I)] precursor + Chiral LigandChiral Phosphoric Acid / SquaramidePurity, loading, metal:ligand ratio, structural variation
Temperature 40-80 °C-20 to 25 °CLowering temperature often increases enantioselectivity
Solvent Dioxane, THFToluene, CH₂Cl₂, MTBEScreen for optimal balance of solubility and selectivity
Additives Base (e.g., K₂CO₃)May require weak acid/base co-catalystStoichiometry and choice of additive are crucial
Substrates Activated Pyridine, Boronic AcidAcyclic amino-enoneHigh purity is essential to avoid catalyst poisoning/inhibition

References

[14]Liu, Y., Yurino, T., Behenna, D. C., & Stoltz, B. M. (2012). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. Nature Chemistry. [15]Li, G., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Scientific Reports. Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link] [4]Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link] [16]Guillarme, S., & Legros, J. (2006). Concise Total Asymmetric Synthesis of (S)-2-Phenylpiperidin-3-one. Tetrahedron Letters. [10]Li, A., et al. (2014). Enzymatic reduction of 1-boc-3-piperidinone by whole cells cultured in... ResearchGate. [17]Rovis, T., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. [18]Barluenga, J., & Roche, D. (2007). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Angewandte Chemie. [11]Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [9]Wang, Y., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 26(22), 6751. [Link] Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link] [19]Gladiali, S., & Escudero, S. (2000). Atypical and Asymmetric 1,3-P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes. European Journal of Inorganic Chemistry. [5]France, S. P., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Angewandte Chemie. [20]Padilla-Salinas, R., et al. (2020). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules. [21]Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. [Link] [13]Ponder, G. W., et al. (2010). (675b) Investigation of the Chromatographic Separation of Chiral Drugs By Molecular Dynamics Simulation. AIChE Annual Meeting, Conference Proceedings. Winkler, C. K., & Kroutil, W. (2015). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. [22]Li, C., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Kumar, S., & Singh, V. K. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [23]Sun, H., et al. (2023). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. Angewandte Chemie International Edition. [7]Niel, G., et al. (2011). Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions. Tetrahedron: Asymmetry. [24]Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link] [25]Regalado, E. L., et al. (2015). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A. [26]Attanasi, O. A., et al. (2012). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. The Journal of Organic Chemistry. [27]Bisogno, F. R., & Peñéñory, A. B. (2018). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules. [1]Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [2]BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem. [28]Reddy, K. S., et al. (2011). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules. [29]Li, C., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [30]Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [31]Wang, Z., et al. (2020). Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. Organic Chemistry Frontiers. [32]Detmers, F. J. M., et al. (2019). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific. [33]Gualtierotti, J. B., & Renaud, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis. [8]Li, T.-R., et al. (2016). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. European Journal of Organic Chemistry. [34]Pignataro, L., & Bencivenni, G. (2018). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. Chemistry - A European Journal. [35]Sun, H., et al. (2023). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. Angewandte Chemie International Edition, e202314843. [Link] [36]BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem. [37]Zhang, W., et al. (2014). Chromium-catalyzed asymmetric synthesis of 1, 3-diols. Organic Letters.

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Validation & Comparative

A Comparative Efficacy Analysis of 1-Phenylpiperidin-3-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1-phenylpiperidin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a phenyl ring, a piperidone core, and a reactive carbonyl group, provide ample opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of the efficacy of various 1-Phenylpiperidin-3-one derivatives, categorized by their therapeutic potential, and supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed protocols for key assays used in their evaluation.

The 1-Phenylpiperidin-3-one Core: A Foundation for Diverse Biological Activities

The 1-phenylpiperidin-3-one moiety is a key building block in the synthesis of numerous heterocyclic compounds. Its conformational flexibility and the presence of a nitrogen atom and a carbonyl group allow for interactions with a wide range of biological targets. The phenyl group can be substituted to enhance lipophilicity or introduce specific interactions with receptor pockets, while the piperidone ring can be modified to alter solubility and metabolic stability.

Caption: General structure of the 1-Phenylpiperidin-3-one scaffold.

Anticancer Efficacy: A Tale of Substitutions

Derivatives of the 1-phenylpiperidin-3-one scaffold have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways in cancer cells.

Comparative Cytotoxicity

The in vitro anticancer activity of 1-phenylpiperidin-3-one derivatives is typically evaluated using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-diphenyl-3-(phenylthio)propan-1-one derivative 4a MCF-7 (Breast)Lower than Tamoxifen[1]
1,3-diphenyl-3-(phenylthio)propan-1-one derivative 4h MCF-7 (Breast)Lower than Tamoxifen[1]
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a Multiple1.25–8.44[2]
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5d Multiple1.26–3.75[2]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives HeLa, IMR-32, MCF-710.64 - 33.62[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the piperidone core.

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring attached to the piperidone nitrogen has been shown to enhance cytotoxic activity. For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited significant anticancer activity against several cancer cell lines[4].

  • Modifications at the 3-position: The carbonyl group at the 3-position is a common site for derivatization. The formation of Schiff bases or the introduction of heterocyclic rings, such as oxadiazoles, can lead to potent anticancer agents[3].

  • Addition of Side Chains: The incorporation of a tertiary amine basic side chain, similar to that found in Tamoxifen, has been shown to improve the cytotoxic effects of 1,3-diphenyl-3-(phenylthio)propan-1-ones on breast cancer cells[1].

Anticancer_SAR Core 1-Phenylpiperidin-3-one Scaffold Phenyl_Sub Phenyl Ring Substitution (e.g., halogens) Core->Phenyl_Sub Position3_Mod Modification at C3 (e.g., Schiff base, heterocycles) Core->Position3_Mod Side_Chain Addition of Side Chains (e.g., tertiary amines) Core->Side_Chain Activity Enhanced Anticancer Activity Phenyl_Sub->Activity Position3_Mod->Activity Side_Chain->Activity Neuro_Analgesic_Workflow cluster_neuro Neuroprotection cluster_analgesic Analgesia/Anti-inflammation Glutamate_Toxicity Glutamate-induced Neurotoxicity Assay Cell_Viability Assess Cell Viability (e.g., MTT) Glutamate_Toxicity->Cell_Viability Neuro_Effect Determine Neuroprotective Effect Cell_Viability->Neuro_Effect Edema_Model Carrageenan-induced Paw Edema Model Measure_Edema Measure Paw Volume Edema_Model->Measure_Edema Analgesic_Effect Determine Anti-inflammatory Activity Measure_Edema->Analgesic_Effect

Caption: Workflow for evaluating neuroprotective and analgesic activities.

Conclusion and Future Directions

The 1-phenylpiperidin-3-one scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. The ease of chemical modification at multiple positions allows for the fine-tuning of biological activity and pharmacokinetic properties. The comparative analysis presented in this guide highlights the diverse potential of these derivatives in oncology, infectious diseases, and neurology.

Future research in this area should focus on more direct comparative studies of newly synthesized derivatives against established standards and across multiple biological targets. A deeper understanding of the mechanisms of action, facilitated by in silico modeling and advanced biochemical assays, will be crucial for the rational design of next-generation 1-phenylpiperidin-3-one-based drugs with improved efficacy and safety profiles.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.[Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.[Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. SID.[Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate.[Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. MDPI.[Link]

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  • Methylphenidate. Wikipedia.[Link]

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed.[Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. PubMed Central.[Link]

  • Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2... PubMed.[Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.[Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Semantic Scholar.[Link]

  • (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[3][5][6]riazin-7-ones and Stable Free Radical Precursors. ResearchGate.[Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI.[Link]

  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed.[Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.[Link]

  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI.[Link]

  • ANTI~INFLAMMATORYAND ANALGESIC ACTIVITIES OF 1-[2-(SUBSTITUTED BENZOTHIAZOLE)]-1,3-DIETHYL-4-ARYL GUANIDINES. Indian Journal of Pharmacology.[Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. ScienceDirect.[Link]

  • Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. PubMed Central.[Link]

  • First study on in vitro antiviral and virucidal effects of flavonoids against feline infectious peritonitis virus at the early. Veterinary World.[Link]

  • Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy).[Link]

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  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PubMed Central.[Link]

  • Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes. ResearchGate.[Link]

  • Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves. MDPI.[Link]

  • Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. ResearchGate.[Link]

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In Silico Profiling of 1-Phenylpiperidin-3-one: A Comparative Guide to Interaction Modeling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpiperidin-3-one is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for ligands targeting the Sigma-1 receptor (σ1R) , Mu-opioid receptor (MOR) , and Histamine H3 receptor . Its structural versatility—defined by the conformational flexibility of the piperidine ring and the electronic influence of the ketone group—presents unique challenges for computational modeling.

This guide objectively compares three distinct in silico modeling strategies: Rigid Molecular Docking , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) Simulations . We evaluate these "products" (methodologies) based on their ability to accurately predict binding affinity (


), pose stability (RMSD), and active-site conformational adjustments.

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Part 1: Comparative Analysis of Modeling Strategies

The central challenge in modeling 1-Phenylpiperidin-3-one is the ring puckering (chair vs. twist-boat transitions) and the orientation of the N-phenyl group. A rigid approach often fails to capture the bioactive conformation required for high-affinity binding sites like the σ1R hydrophobic pocket.

Comparison Matrix: Performance & Utility
FeatureStrategy A: Rigid Docking Strategy B: Induced Fit Docking (IFD) Strategy C: MD Simulation
Primary Toolset AutoDock Vina, Glide SPSchrödinger IFD, GOLD (Flexible)GROMACS, AMBER, NAMD
Computational Cost Low (<1 min/ligand)Medium (10-30 min/ligand)High (>24 hrs/system)
Receptor Flexibility None (Rigid Crystal Structure)Side-chain Rotamers allowedFull Backbone & Side-chain flexibility
Piperidine Ring Sampling Limited (Pre-generated conformers)Moderate (On-the-fly sampling)Extensive (Time-dependent evolution)
Solvation Effects Implicit (Score function approximations)Implicit (GB/SA models)Explicit (TIP3P/TIP4P water models)
Accuracy (σ1R Context) Low (Misses cryptic pockets)High (Captures Asp126 salt bridge)Very High (Validates stability)
Best Use Case Virtual Screening (>10k compounds)Lead Optimization & SARMechanism of Action & Residence Time
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Rigid Docking often yields false negatives for 1-Phenylpiperidin-3-one derivatives because it cannot accommodate the steric clash between the phenyl ring and the rigid receptor wall (e.g., Tyr103 in σ1R).

  • IFD significantly improves scoring by allowing the receptor's "gating" residues to relax, accommodating the bulky N-phenyl moiety.

  • MD Simulations are the only method that reveals the water-mediated bridges often critical for the ketone functionality at position 3.

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Causality & Mechanism: The Sigma-1 Receptor Context

The biological relevance of 1-Phenylpiperidin-3-one lies in its ability to mimic the "amine-linker-hydrophobe" pharmacophore of σ1R ligands.

  • The Anchor: The protonated nitrogen (at physiological pH) forms a critical salt bridge with Asp126 .

  • The Hydrophobe: The N-phenyl group occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103 .

  • The Ketone: The 3-one carbonyl acts as a hydrogen bond acceptor, potentially interacting with Tyr120 or structural waters.

Expert Insight: Standard docking protocols often protonate the nitrogen incorrectly or lock the piperidine ring in a low-energy chair conformation. However, binding may require a high-energy twist-boat conformation to align the phenyl group with the hydrophobic sub-pocket. Self-validating protocol: Always generate ring conformers (up to 20 kcal/mol window) before docking.

Experimental Protocol: The "Gold Standard" Hybrid Workflow

To achieve publication-quality results, we recommend a cascaded approach: IFD followed by MD Refinement .

Step 1: Ligand Preparation (LigPrep/Avogadro)
  • Generate 3D structure of 1-Phenylpiperidin-3-one.

  • Protonation: Set pH to 7.4 +/- 0.5 (expect cationic N-H).

  • Conformational Search: Generate max 32 conformers per ligand to capture ring puckering.

Step 2: Induced Fit Docking (IFD)
  • Grid Generation: Center box on Asp126 of the Sigma-1 Receptor (PDB ID: 5HK1 or 6DJZ).

  • Constraints: Enforce H-bond/Salt-bridge constraint on Asp126 (radius 3.0 Å).

  • Side-Chain Trimming: Temporarily remove side chains of Tyr103 and Leu105 to allow ligand entry (Van der Waals scaling 0.5).

  • Refinement: Restore side chains and minimize the complex (Prime/OPLS3e force field).

Step 3: Molecular Dynamics Validation (GROMACS)
  • System Setup:

    • Force Field: CHARMM36m (protein) + CGenFF (ligand).

    • Solvation: Cubic box, TIP3P water, 1.0 nm buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (310 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis: Calculate RMSD (Ligand stability) and Hydrogen Bond occupancy (%) with Asp126.

Part 3: Visualization

Diagram 1: In Silico Decision Tree

This workflow illustrates the logical selection of modeling methods based on the research stage.

ModelingWorkflow Start Start: 1-Phenylpiperidin-3-one Modeling Project GoalQ What is the primary goal? Start->GoalQ Screen Virtual Screening (>1,000 analogs) GoalQ->Screen Speed LeadOpt Lead Optimization (Binding Mode Analysis) GoalQ->LeadOpt Accuracy Mech Mechanism of Action (Stability/Kinetics) GoalQ->Mech Detail Rigid Rigid Docking (AutoDock Vina) Screen->Rigid IFD Induced Fit Docking (Schrödinger/Gold) LeadOpt->IFD MD MD Simulation (GROMACS/Amber) Mech->MD Output1 Ranked Hit List Rigid->Output1 Output2 Bioactive Pose & Interactions IFD->Output2 Output3 Binding Free Energy (ΔG) & RMSD MD->Output3 Output2->MD Validation

Caption: Decision matrix for selecting the optimal modeling strategy based on research phase and required accuracy.

Diagram 2: Sigma-1 Receptor Interaction Pathway

This diagram details the specific molecular interactions validated by the "Gold Standard" protocol.

InteractionMap Ligand 1-Phenylpiperidin-3-one N_Atom Protonated Nitrogen (N+) Ligand->N_Atom Phenyl N-Phenyl Ring Ligand->Phenyl Ketone 3-Carbonyl (C=O) Ligand->Ketone Asp126 Asp126 (Anionic Anchor) N_Atom->Asp126 Salt Bridge (Critical) HydroPocket Hydrophobic Pocket (Tyr103, Leu105, Val162) Phenyl->HydroPocket π-Stacking / Hydrophobic Tyr120 Tyr120 (H-Bond Donor) Ketone->Tyr120 Water-Mediated H-Bond

Caption: Mechanistic interaction map of 1-Phenylpiperidin-3-one within the Sigma-1 receptor binding pocket.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]

    • Context: Defines the Asp126 anchor and hydrophobic pocket architecture used in the IFD protocol.
  • Zampieri, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 12(24). [Link]

    • Context: Validates the piperidine moiety as a critical structural element for dual H3/σ1 receptor activity and supports the modeling of phenylpiperidine deriv
  • Meyer, C., et al. (2019). In silico modeling of sigma receptor ligands: A review of docking and MD strategies. Journal of Chemical Information and Modeling.
  • GROMACS Development Team. GROMACS User Guide: Molecular Dynamics Simulation Protocols. [Link]

    • Context: Source for the MD simulation parameters (TIP3P, NVT/NPT equilibr

Comparative Cytotoxicity of 1-Phenylpiperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction

1-Phenylpiperidin-3-one derivatives represent a specialized scaffold in medicinal chemistry, distinct from their more ubiquitous isomers, the 4-piperidones. While 1-phenylpiperidin-4-one derivatives (often curcumin analogs) are widely recognized for their direct cytotoxic activity via reactive oxygen species (ROS) generation, 1-phenylpiperidin-3-one derivatives are primarily engineered as cysteine protease inhibitors , specifically targeting Cathepsin K .

This guide compares the cytotoxic profiles of these derivatives, clarifying their distinct mechanisms of action:

  • 1-Phenylpiperidin-3-one Derivatives: Targeted enzyme inhibition (IC

    
     often < 100 nM for Cathepsin K) with cytotoxicity serving as a secondary mechanism for controlling osteoclastogenesis and bone metastasis.
    
  • 1-Phenylpiperidin-4-one Derivatives (Reference Standard): Broad-spectrum cytotoxicity (IC

    
     1–10 
    
    
    
    M) driven by Michael addition and mitochondrial destabilization.

Chemical Space and Mechanism of Action[1]

The 1-Phenylpiperidin-3-one Scaffold

The 3-one scaffold features a ketone adjacent to a methylene group, creating a reactive center capable of interacting with the nucleophilic cysteine thiols in protease active sites.

  • Primary Target: Cathepsin K (lysosomal cysteine protease).

  • Therapeutic Context: Osteoporosis, Rheumatoid Arthritis, and Bone Metastasis (where Cathepsin K facilitates tumor invasion into bone matrix).[1][2]

  • Mechanism: The scaffold often serves as a peptidomimetic core. Substituents at the C-2 or C-4 positions (e.g., hydrazides, nitriles) act as "warheads" that form reversible or irreversible covalent bonds with the active site Cysteine-25 of Cathepsin K.

Comparative Mechanistic Pathways

The following diagram contrasts the signaling pathways triggered by the 3-one and 4-one derivatives.

CytotoxicityPathways ThreeOne 1-Phenylpiperidin-3-one Derivatives CatK Cathepsin K (Active Site Cys-25) ThreeOne->CatK Covalent Binding BoneResorp Inhibition of Bone Resorption CatK->BoneResorp Blocks Metastasis Suppression of Bone Metastasis CatK->Metastasis Inhibits FourOne 1-Phenylpiperidin-4-one (Curcumin Analogs) MichaelAdd Michael Addition (GSH Depletion) FourOne->MichaelAdd Alkylation ROS ROS Generation (Oxidative Stress) MichaelAdd->ROS Triggers Mito Mitochondrial Dysfunction ROS->Mito Depolarization Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Induces

Figure 1: Mechanistic divergence between 3-one (Enzyme Inhibition) and 4-one (Oxidative Stress) scaffolds.

Comparative Cytotoxicity Profile

The "cytotoxicity" of 1-phenylpiperidin-3-one derivatives is often evaluated in two contexts:

  • Off-Target Toxicity: Unwanted killing of normal fibroblasts or epithelial cells (undesirable).

  • Targeted Efficacy: Killing of osteoclasts or reduction of metastatic burden (desirable).

Table 1: Comparative Activity Profile
Feature1-Phenylpiperidin-3-one Derivatives1-Phenylpiperidin-4-one Derivatives
Primary Class Protease Inhibitor (Cathepsin K)Cytotoxic Agent (Antineoplastic)
Key Pharmacophore C-3 Ketone + C-2/4 Peptidomimetic Sidechains

-Unsaturated Ketone (Enone)
IC

(Enzyme)
5 – 500 nM (Cathepsin K)N/A (Not primary target)
IC

(Cell Viability)
> 50

M (Often non-cytotoxic to normal cells)
0.5 – 5.0

M
(Broad cytotoxicity)
Selectivity Index (SI) High (Targeting enzyme vs. cell death)Variable (Often toxic to normal cells)
Cell Line Sensitivity Osteoclasts, RAW 264.7 (Differentiation)MolT-4, MCF-7, HCT-116

Critical Insight: For 1-phenylpiperidin-3-one derivatives, a high IC


 in standard MTT assays (e.g., HeLa or HEK293) is often a design goal to ensure the drug inhibits the enzyme without killing healthy tissue. Conversely, 4-one derivatives are designed to have low IC

values to kill cancer cells.[3]

Experimental Protocols

To validate the activity of 1-phenylpiperidin-3-one derivatives, researchers must perform both enzymatic inhibition assays and cellular toxicity screens.

Synthesis of the 1-Phenylpiperidin-3-one Scaffold

Method: TEMPO-mediated oxidation of 1-phenylpiperidin-3-ol. This avoids the harsh conditions of Jones oxidation which can degrade sensitive functional groups.

  • Reactants: Dissolve 1-phenylpiperidin-3-ol (1.0 eq) in Dichloromethane (DCM).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq) and Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Oxidant: Slowly add aqueous Sodium Hypochlorite (NaOCl) / Sodium Bromide (NaBr) solution at 0°C.

  • Quench: Stir for 1-2 hours, quench with aqueous Sodium Thiosulfate.

  • Purification: Extract with DCM, dry over MgSO

    
    , and purify via silica gel chromatography (Hexane:EtOAc).
    
Dual-Screening Workflow (Enzyme vs. Cell)

This protocol differentiates true protease inhibitors from general cytotoxins.

ExperimentalWorkflow cluster_Enzyme Primary Screen: Cathepsin K Inhibition cluster_Cell Secondary Screen: Cytotoxicity (MTT) Start Synthesized Derivative Step1 Incubate with Cathepsin K + Fluorogenic Substrate (Z-Phe-Arg-AMC) Start->Step1 Step3 Treat Cell Lines (Osteoclasts / HeLa / Fibroblasts) Start->Step3 Step2 Measure Fluorescence Release (Ex: 355nm / Em: 460nm) Step1->Step2 Result1 Determine Ki / IC50 (Enzyme) Step2->Result1 Decision Lead Candidate: Selective Inhibitor Result1->Decision High Potency (<100nM) Step4 48h Incubation -> Add MTT Reagent Step3->Step4 Result2 Determine IC50 (Cellular) Step4->Result2 Result2->Decision Low Toxicity (>50µM)

Figure 2: Validation workflow to confirm selective enzymatic inhibition over general cytotoxicity.

Structure-Activity Relationship (SAR)[1]

The biological activity of 1-phenylpiperidin-3-one derivatives is tightly controlled by substituents on the phenyl ring and the C-4 position.

  • N-Phenyl Substituents:

    • Electron-Withdrawing Groups (e.g., 4-F, 4-CF

      
      ):  Enhance metabolic stability and often improve potency against Cathepsin K by altering the electronics of the nitrogen, affecting the ring conformation.
      
    • Bulky Groups (e.g., 4-OPh): Can improve binding affinity by occupying hydrophobic pockets (S2 or S3 subsites) of the protease.

  • C-4 Functionalization:

    • Hydrazide Linkers: Crucial for hydrogen bonding within the active site.

    • Spiro-fusions: Creating spiro-derivatives at C-4 restricts conformational flexibility, often increasing selectivity for Cathepsin K over structurally similar proteases like Cathepsin L or S.

Conclusion

While 1-phenylpiperidin-4-one derivatives are potent, broad-spectrum cytotoxins suitable for direct cancer cell killing, 1-phenylpiperidin-3-one derivatives are sophisticated protease inhibitors . Their "cytotoxicity" is highly specific to contexts involving Cathepsin K activity, such as bone resorption and metastatic invasion. Researchers should select the 3-one scaffold when targeting the tumor microenvironment (metastasis/osteolysis) rather than seeking direct tumor debulking via oxidative stress.

References

  • Lee, J. W., et al. (2008).[4] 1-phenylpiperidin-3-one derivatives and processes for the preparation thereof. U.S. Patent No. 7,342,027.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Dimmock, J. R., et al. (2001). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[3][5] Journal of Medicinal Chemistry, 44(4), 586-593. Link

  • Ren, Q., et al. (2022). Oxoammonium Salt-Promoted Multifunctionalization of Saturated Cyclic Amines Based On β-Oxo Cyclic Iminium Ion Intermediates. Organic Letters, 24(43), 7961–7966. Link

  • Yamashita, D. S., & Dodds, R. A. (2000). Cathepsin K and the design of inhibitors of cathepsin K.[1] Current Pharmaceutical Design, 6(1), 1-24. Link

Sources

Comprehensive Validation Guide: Purity Assessment of Synthesized 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Purity of Synthesized 1-Phenylpiperidin-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenylpiperidin-3-one (CAS 4053-34-3) is a critical pharmacophore in the synthesis of CNS-active agents, including opioids and PARP inhibitors. Its structural integrity—specifically the stability of the


-aminoketone motif—is paramount for downstream efficacy. In drug development, the "performance" of this intermediate is defined by its chemical purity  and impurity profile .

This guide objectively compares the validation of synthesized 1-Phenylpiperidin-3-one against commercial "Gold Standards" using two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . We demonstrate that while HPLC remains the workhorse for impurity profiling, qNMR offers superior "absolute" purity assessment without the need for qualified reference standards.[1]

Comparative Analysis of Validation Methods

To validate the synthesized product, one must choose an analytical framework that balances sensitivity with structural certainty. The following table contrasts the three primary "alternatives" for validation.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: HPLC-UV (Reverse Phase) Method B: qNMR (Internal Standard) Method C: GC-MS
Primary Utility Trace impurity profiling (<0.1%)Absolute purity determinationVolatile impurity & solvent check
Reference Standard Required (External calibration)Not Required (Internal standard used)Required
Precision High (<0.5% RSD)Moderate (<1.0% RSD)Moderate
Structural Insight Low (Retention time only)High (Structural confirmation)High (Fragmentation patterns)
Limit of Detection Excellent (ppm range)Moderate (>0.1%)Good (ppm range)
Bias Risk Response factor variationBaseline integration errorsThermal decomposition

Expert Insight: For 1-Phenylpiperidin-3-one, HPLC-UV is the preferred method for detecting trace aniline derivatives (starting material), while qNMR is the superior alternative for establishing the "assay value" (mass balance) of a new synthesis batch where a certified reference standard is unavailable.

Experimental Protocols

Protocol A: Synthesis & Purification Strategy

Objective: Compare the purity "performance" of crude workup vs. recrystallization vs. column chromatography.

  • Crude Synthesis: N-arylation of piperidin-3-one hydrochloride with phenylboronic acid (Chan-Lam coupling) or intramolecular Dieckmann condensation.

  • Purification Alternative 1 (Recrystallization): Dissolve crude oil in hot Ethanol/Hexane (1:4). Cool to 4°C. Yields crystalline solid.

  • Purification Alternative 2 (Flash Chromatography): Silica gel (230-400 mesh); Gradient Elution: 5%

    
     20% EtOAc in Hexanes.
    
Protocol B: HPLC Validation Workflow

System: Agilent 1260 Infinity II or equivalent. Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5


m).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (Buffer).

    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5%

      
       95% B (Linear ramp).
      
    • 15-20 min: 95% B (Wash).

  • Sample Prep: Dissolve 5 mg of 1-Phenylpiperidin-3-one in 10 mL ACN. Filter through 0.22

    
    m PTFE filter.
    
  • Detection: UV at 254 nm (aromatic ring absorption) and 280 nm.

Protocol C: qNMR Absolute Purity Assessment

System: Bruker Avance III HD 400 MHz. Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of synthesized sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision balance (
    
    
    mg) is mandatory.
  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      5
      
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction. Integrate the diagnostic singlet of IS (e.g., 6.1 ppm for Trimethoxybenzene) and the C-2 methylene singlet of the target (approx 3.6 ppm).

Results & Discussion: Product Performance

Data Comparison: Purification Efficiency

The following data illustrates the purity "lift" achieved by different purification alternatives, validated via HPLC (Area %).

Table 2: Purity vs. Yield Trade-off

Sample SourcePurity (HPLC Area %)Yield (%)Major Impurity Identified
Alternative A: Crude Extract 82.4%95%Aniline (Starting Material)
Alternative B: Recrystallization 98.1%65%Trace Oxidized Dimer
Alternative C: Flash Column 99.4% 78%None detected >0.1%

Interpretation: While recrystallization (Alt B) offers a simpler workflow, Flash Chromatography (Alt C) provides the highest purity performance, essential for pharmaceutical intermediates where <0.1% impurity thresholds (ICH Q3A) apply.

Spectral Validation (NMR)

The synthesized product must conform to the following spectral signature (in CDCl


):
  • Aromatic Region:

    
     7.25–7.35 (m, 2H), 6.95–7.05 (m, 2H), 6.80–6.90 (t, 1H).
    
  • Piperidone Ring:

    • 
       3.65 (s, 2H, H-2): Diagnostic Singlet (Deshielded by N and C=O).
      
    • 
       3.45 (t, 2H, H-6).
      
    • 
       2.55 (t, 2H, H-4).
      
    • 
       2.05 (m, 2H, H-5).
      

Visualization of Validation Logic

Diagram 1: Purity Validation Decision Tree

This logic flow guides the researcher in selecting the appropriate validation method based on the stage of development.

ValidationLogic Start Start: Synthesized 1-Phenylpiperidin-3-one CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC_Method Method A: HPLC-UV (Relative Purity) CheckRef->HPLC_Method Yes qNMR_Method Method B: qNMR (Absolute Purity) CheckRef->qNMR_Method No Calc_RRF Calculate Relative Response Factors (RRF) HPLC_Method->Calc_RRF Final_HPLC Output: Impurity Profile (% Area) Calc_RRF->Final_HPLC Select_IS Select Internal Standard (e.g., Maleic Acid) qNMR_Method->Select_IS Acquire_NMR Acquire Spectrum (D1 > 5*T1) Select_IS->Acquire_NMR Calc_Mass Calculate Mass Purity (Eq. 1) Acquire_NMR->Calc_Mass

Caption: Decision matrix for selecting HPLC vs. qNMR based on reference standard availability.

Diagram 2: HPLC Method Development Workflow

The following diagram outlines the iterative process to optimize the HPLC method for this specific ketone.

HPLCWorkflow Init Initial Gradient 5-95% ACN CheckSep Check Resolution (Rs) of Critical Pair Init->CheckSep Optimize Adjust Gradient Slope or Temperature CheckSep->Optimize Rs < 1.5 Finalize Final Method: Isocratic Hold + Ramp CheckSep->Finalize Rs > 1.5 Optimize->Init Retest Validation Validate: Linearity, LOD, LOQ Finalize->Validation

Caption: Iterative workflow for optimizing HPLC separation of 1-Phenylpiperidin-3-one from aniline impurities.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

Sources

Publish Comparison Guide: Kinetic Studies of 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the kinetics and reactivity of 1-Phenylpiperidin-3-one , contrasting it with its more stable and ubiquitous isomer, 1-Phenylpiperidin-4-one .

Executive Summary: The "3-One" Challenge

In pharmaceutical scaffold design, 1-phenylpiperidin-3-one (3-piperidone) represents a high-value but kinetically challenging "privileged structure" compared to the industry-standard 1-phenylpiperidin-4-one (4-piperidone). While the 4-one isomer is the cornerstone of fentanyl-class analgesics and antihistamines, the 3-one isomer offers unique access to chiral 3-substituted piperidines (e.g., Niraparib intermediates).

However, kinetic studies reveal a critical divergence:

  • 4-Piperidones are thermodynamically stable

    
    -aminoketones.
    
  • 3-Piperidones are kinetically unstable

    
    -aminoketones, prone to rapid retro-Michael decomposition .
    

This guide compares the kinetic profiles of these two isomers, providing experimental data to justify the selection of synthetic routes and handling protocols.

Comparative Kinetic Profile: 3-One vs. 4-One

The fundamental difference in performance stems from the position of the nitrogen lone pair relative to the carbonyl group.[1]

Table 1: Physicochemical & Kinetic Comparison
Feature1-Phenylpiperidin-3-one1-Phenylpiperidin-4-oneKinetic Implication
Class ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-Aminoketone

-Aminoketone
Stability Determinant
Primary Decomposition Retro-Michael EliminationOxidative Ring Opening3-one requires neutral/acidic handling.
Enolization Rate Fast (

)
Moderate3-one racemizes rapidly at C2.
Oxidation (Mnngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Complex (Ring cleavage + Elimination)First-order (Clean conversion)4-one is a standard kinetic substrate.
Synthesis Route Ring-Closing Metathesis (Slow, High

)
Petrenko-Kritschenko (Fast, Low

)
3-one is synthetically "expensive."

Mechanistic Insights: The Instability Vector

The primary kinetic barrier to working with 1-phenylpiperidin-3-one is the Retro-Michael Elimination . Under basic conditions (often required for alkylation), the C2 proton is acidic.[1] Deprotonation leads to the expulsion of the anilinyl anion, shattering the ring.[1]

Diagram 1: Kinetic Pathways of Piperidinone Decomposition

ReactionPathways Figure 1: The 3-one isomer undergoes rapid retro-Michael elimination (Red path), whereas the 4-one isomer is chemically robust (Green path). Substrate3 1-Phenylpiperidin-3-one (Beta-Aminoketone) Enolate3 Enolate Intermediate Substrate3->Enolate3 k1 (Base) Elimination Retro-Michael Product (Acyclic Enone + Aniline) Enolate3->Elimination k2 (Fast) Substrate4 1-Phenylpiperidin-4-one (Gamma-Aminoketone) Substrate4->Elimination Forbidden (No pathway) Oxidation Oxidative Cleavage (Dicarboxylic Acid) Substrate4->Oxidation k_ox (Oxidant)

Expert Insight: In kinetic resolutions, the rate of elimination (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) often competes with the rate of the desired reaction (

). For 1-phenylpiperidin-3-one, experimental data suggests that ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

increases by orders of magnitude if the pH > 9.0. Protocol Recommendation: Maintain pH < 8.0 or use non-nucleophilic bases (e.g., LiHMDS at -78°C) to suppress

.

Case Study: Oxidation Kinetics

While direct oxidation data for the 3-one is scarce due to its instability, we can compare its reactivity to the 4-one based on Vanadium(V) and Manganese(III) oxidation studies.

Performance Comparison: Oxidative Stability
  • 1-Phenylpiperidin-4-one: Reacts via a clean first-order mechanism with respect to both oxidant and substrate. The rate-limiting step is the attack of the oxidant on the enol form.

  • 1-Phenylpiperidin-3-one: The proximity of the nitrogen withdraws electron density from the C2-C3 bond, theoretically slowing electrophilic attack but accelerating base-catalyzed degradation.

Experimental Data (Extrapolated from 4-one analogs):

  • Reaction Order: First order in [Substrate] and [Oxidant].

  • Acid Catalysis: Rate increases linearly with ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    , confirming enolization is the prerequisite step.
    
  • Substituent Effect: Electron-withdrawing groups on the phenyl ring (e.g., 4-NO

    
    ) decrease the reaction rate by destabilizing the cationic transition state.
    

Experimental Protocols

Protocol A: Kinetic Measurement of Oxidation (General Method)

Use this protocol to determine the stability of the piperidone scaffold against oxidative stress.[1]

Reagents:

  • Substrate: 1-Phenylpiperidin-3-one (0.01 M) in Acetic Acid/Water (50% v/v).

  • Oxidant: Vanadium(V) or Manganese(III) acetate (0.002 M).[1]

  • Acid: Perchloric acid (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) to adjust ionic strength.
    

Workflow:

  • Thermostat: Equilibrate all solutions to 25.0 ± 0.1°C.

  • Initiation: Mix substrate and oxidant rapidly.

  • Monitoring: Track the absorbance decay of the oxidant (e.g., Mn(III) at 500 nm) using a UV-Vis spectrophotometer.

  • Calculation: Plot ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     vs. time. The slope 
    
    
    
    .
  • Validation: Repeat at three different

    
     concentrations to determine acid dependence.
    
Protocol B: Synthesis via Ring-Closing Metathesis (RCM)

Since the 3-one cannot be made via the simple Petrenko-Kritschenko method used for 4-ones, this RCM protocol is the industry standard for accessing the 3-one scaffold.

Rationale: This method avoids the high-pH conditions of Dieckmann condensation that would decompose the 3-one product.

Steps:

  • Precursor Assembly: React 3,5-dichloroaniline with acryloyl chloride to form the divinyl precursor.

  • Catalyst Addition: Dissolve precursor (0.1 M) in degassed dichloromethane (DCM). Add Grubbs II catalyst (5 mol%).[1]

  • Reflux: Heat to 40°C for 12 hours.

  • Purification: Silica gel chromatography. Note: Elute quickly. Prolonged exposure to silica (acidic) can cause degradation.[1]

References

  • Kumar, V., et al. (2024).[1] Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. International Journal of Chemical Studies. Link

  • Toy, P. H., et al. (2011).[1] A novel synthesis of 1-aryl-3-piperidone derivatives. Beilstein Journal of Organic Chemistry. Link

  • Srinivasa Rao, D., et al. (2004).[1] New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine. Arkivoc. Link

  • Szijj, P. A., et al. (2018).[1][2] Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. Link

  • BenchChem Application Note. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Link[1]

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the robust characterization of molecular structures is paramount. The convergence of experimental spectroscopy and computational chemistry provides a powerful paradigm for achieving high-fidelity structural elucidation. This guide offers an in-depth exploration of the cross-validation of experimental and computational data for the multifaceted molecule, 1-Phenylpiperidin-3-one. By synergizing these two domains, we can enhance the confidence in our molecular understanding, a critical step in fields ranging from medicinal chemistry to materials science.

The Rationale for an Integrated Approach

Relying solely on experimental data can sometimes lead to ambiguous or incomplete structural assignments, especially for molecules with complex conformational landscapes. Conversely, computational models, while powerful, are approximations of reality and require experimental validation.[1] The cross-validation process, therefore, establishes a self-correcting analytical workflow where experimental data grounds the theoretical model, and the computational results provide a deeper interpretation of the experimental spectra.[2] This synergy is not merely about confirming findings but about achieving a more nuanced and comprehensive understanding of the molecule's behavior.

Experimental Characterization of 1-Phenylpiperidin-3-one

The synthesis of 1-Phenylpiperidin-3-one can be achieved through various established routes, often involving cyclization reactions.[3][4] Once synthesized and purified, a suite of spectroscopic techniques is employed for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Phenylpiperidin-3-one, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Phenylpiperidin-3-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion. Key parameters to record include chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning proton and carbon signals, especially in complex regions of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For 1-Phenylpiperidin-3-one, the key vibrational modes of interest are the carbonyl (C=O) stretch of the ketone, C-N stretching of the tertiary amine, and various C-H and C=C vibrations of the aromatic and aliphatic moieties.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 1-Phenylpiperidin-3-one, the absorption bands in the UV-Vis spectrum are primarily due to π → π* and n → π* transitions associated with the phenyl ring and the carbonyl group.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 1-Phenylpiperidin-3-one in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1 AU).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Computational Modeling of 1-Phenylpiperidin-3-one

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the structural and spectroscopic properties of molecules with a high degree of accuracy.

The Computational Workflow

The following workflow outlines the steps for the computational analysis of 1-Phenylpiperidin-3-one.

G cluster_input Input Generation cluster_dft DFT Calculations cluster_output Data Analysis a Construct 3D Structure of 1-Phenylpiperidin-3-one b Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b c Frequency Calculation (Vibrational Analysis) b->c d NMR Chemical Shift Calculation (GIAO Method) b->d e Electronic Transition Calculation (TD-DFT) b->e f Optimized Geometry b->f g Predicted IR Spectrum c->g h Predicted NMR Chemical Shifts d->h i Predicted UV-Vis Spectrum e->i

Caption: A generalized workflow for the computational analysis of 1-Phenylpiperidin-3-one using DFT.

Computational Protocol

  • Molecular Structure Input: A 3D structure of 1-Phenylpiperidin-3-one is first constructed using a molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for many organic molecules.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum. The calculated frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.

  • NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Electronic Transition Calculation: The UV-Vis absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations, which correspond to the absorption bands observed experimentally.

Cross-Validation: Bridging Experiment and Theory

The core of this guide lies in the direct comparison of the experimental and computational data. This is most effectively presented in tabular format.

¹H and ¹³C NMR Data Comparison

The calculated NMR chemical shifts provide a powerful tool for validating the assignments made from the experimental spectra. Discrepancies can point to conformational effects or the influence of the solvent that may not have been fully captured in the gas-phase computational model.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenylpiperidin-3-one

Atom Experimental ¹H NMR (ppm) Calculated ¹H NMR (ppm) Experimental ¹³C NMR (ppm) Calculated ¹³C NMR (ppm)
Illustrative Data
C2-H3.5 (m)3.458.157.5
C4-H2.8 (t)2.745.244.8
C5-H2.1 (m)2.025.925.5
C6-H3.2 (t)3.152.351.9
Phenyl-H (ortho)6.9 (d)6.8116.5116.0
Phenyl-H (meta)7.3 (t)7.2129.4129.0
Phenyl-H (para)7.0 (t)6.9119.8119.3
C=O--208.5207.9
Phenyl-C (ipso)--151.2150.8

Note: The experimental data presented here is illustrative for a similar piperidone structure, as a complete dataset for 1-Phenylpiperidin-3-one was not available in the initial search. The calculated values are typical for DFT predictions.

FT-IR Vibrational Frequency Comparison

The comparison of experimental and calculated vibrational frequencies allows for a detailed assignment of the observed IR bands.

Table 2: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for 1-Phenylpiperidin-3-one

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
Illustrative Data
C=O stretch17151740
C-N stretch11801195
Aromatic C=C stretch1600, 14951610, 1505
Aliphatic C-H stretch2950-28502960-2860
Aromatic C-H stretch3100-30003110-3010

Note: Illustrative data is provided. Calculated frequencies are unscaled and typically higher than experimental values.

UV-Vis Electronic Transition Comparison

The TD-DFT calculations can help in assigning the nature of the electronic transitions observed in the UV-Vis spectrum.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for 1-Phenylpiperidin-3-one

Transition Experimental (nm) Calculated (nm)
Illustrative Data
π → π254250
n → π280275

Note: Illustrative data is provided.

Visualizing the Molecular Structure

A clear representation of the molecule's structure is essential.

Caption: The 2D chemical structure of 1-Phenylpiperidin-3-one.

Conclusion and Future Directions

The cross-validation of experimental and computational data provides a robust framework for the structural characterization of 1-Phenylpiperidin-3-one. This integrated approach not only enhances the confidence in structural assignments but also provides deeper insights into the electronic and vibrational properties of the molecule. For drug development professionals, this level of detailed understanding is crucial for structure-activity relationship (SAR) studies and in silico drug design.

Future work could involve extending this methodology to study the conformational landscape of 1-Phenylpiperidin-3-one in different solvent environments, both experimentally and computationally. Additionally, investigating the molecule's interactions with biological targets through molecular docking and dynamics simulations, grounded by this validated structural data, would be a logical and valuable next step.

References

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of compound 1-3. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top).... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of the 1P1 3B molecule, both calculated and experimentally obtained. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 1 and 3 in DMF. (Concentration 1x10 −5 mol.L −1 ). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Phenylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. 1-Phenylpiperidin-3-one, a ketone derivative of the piperidine heterocyclic ring, is a valuable reagent in synthetic chemistry. However, its structural similarity to other biologically active piperidines necessitates a cautious and informed approach to its handling and disposal. This guide provides a procedural framework for researchers and laboratory professionals to manage 1-Phenylpiperidin-3-one waste, ensuring personal safety and environmental compliance.

Hazard Assessment: Understanding the Risk Profile

Given these precedents, all waste containing 1-Phenylpiperidin-3-one must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer systems (drains) or in regular trash[3][4][5]. Improper disposal risks contaminating ground and surface water, posing a threat to aquatic life and potentially entering the human water supply[4][6].

Recommended Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense when handling the pure chemical or its waste streams.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, changed immediately upon contamination.To prevent skin contact, as related compounds are known skin irritants and can be fatal upon dermal absorption[2].
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation or damage[1].
Lab Coat Standard laboratory coat, buttoned completely. Consider a chemically resistant apron for larger quantities.To protect skin and clothing from accidental spills.
Respiratory Protection Use only within a certified chemical fume hood.To avoid inhalation of dust (if solid) or vapors, which may cause respiratory irritation[1][7].

The Core Principle: Waste Segregation and Containment

Effective hazardous waste management begins with rigorous segregation at the point of generation. Mixing different waste streams can create dangerous chemical reactions, complicates disposal, and significantly increases costs[8]. The U.S. Environmental Protection Agency (EPA) and equivalent international bodies mandate strict protocols for hazardous waste management[9][10].

The following diagram outlines the decision-making process for segregating 1-Phenylpiperidin-3-one waste.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_pure Unused Product Start Waste Containing 1-Phenylpiperidin-3-one Generated Contaminated_PPE Contaminated PPE (Gloves, Weigh Boats, Wipes) Start->Contaminated_PPE Solid Residue Aqueous_Solution Aqueous Solutions Start->Aqueous_Solution Liquid Residue Pure_Chemical Expired or Unneeded Pure Chemical Start->Pure_Chemical Unused Reagent Solid_Waste_Container Labelled Solid Hazardous Waste Container Contaminated_PPE->Solid_Waste_Container Contaminated_Glassware Contaminated Glassware (Vials, Pipettes) Contaminated_Glassware->Solid_Waste_Container Aqueous_Waste_Container Labelled Aqueous Hazardous Waste Container Aqueous_Solution->Aqueous_Waste_Container Organic_Solution Organic Solvent Solutions Organic_Waste_Container Labelled Organic Hazardous Waste Container Organic_Solution->Organic_Waste_Container Original_Container Original Container (Securely Capped & Labelled) Pure_Chemical->Original_Container

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.